Apixaban-13C,d3
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuterio(113C)methoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4/c1-34-19-11-9-18(10-12-19)30-23-20(22(27-30)24(26)32)13-15-29(25(23)33)17-7-5-16(6-8-17)28-14-3-2-4-21(28)31/h5-12H,2-4,13-15H2,1H3,(H2,26,32)/i1+1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZCBYKSOIHPEH-KQORAOOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Apixaban-13C,d3: A Technical Guide for Researchers
An In-depth Technical Guide on the Application of Apixaban-13C,d3 in Quantitative Research
Introduction
This compound is a stable isotope-labeled derivative of Apixaban, a potent, orally bioavailable, and selective inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[1][2] Due to its structural similarity and distinct mass, this compound serves as an ideal internal standard for the accurate quantification of Apixaban in biological matrices.[1][3][4] This technical guide provides a comprehensive overview of this compound, its properties, and its application in research, particularly in pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard is crucial for correcting for variability in sample preparation and instrument response, thereby ensuring the reliability and accuracy of analytical methods.
Physicochemical Properties
This compound is chemically identical to Apixaban, with the exception of isotopic labeling. Specifically, it contains one Carbon-13 atom and three Deuterium atoms in the methoxy-phenyl group.[1] This labeling results in a higher molecular weight compared to the parent compound, allowing for its differentiation in mass spectrometry-based assays.
| Property | Value |
| Chemical Name | 4,5,6,7-tetrahydro-1-[4-(methoxy-13C-d3)phenyl]-7-oxo-6-[4-(2-oxo-1-piperidinyl)phenyl]-1H-pyrazolo[3,4-c]pyridine-3-carboxamide[1] |
| CAS Number | 1261393-15-0[1][3][4][5][6][7] |
| Molecular Formula | C₂₄[¹³C]H₂₂D₃N₅O₄[1][5] |
| Molecular Weight | 463.51 g/mol [4][5][6][7] |
| Purity | ≥95% (HPLC)[6][7] |
| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₃)[1] |
| Appearance | A solid[1] |
| Solubility | DMSO: 5 mg/ml, DMF: 3 mg/ml, Methanol: Slightly Soluble[1] |
| Storage | Recommended at +4°C or -20°C for long-term storage[4][6][7] |
Application in Research: Internal Standard for Quantitative Analysis
The primary application of this compound in research is as an internal standard (IS) in analytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Apixaban in biological samples such as human plasma.[1][2][8][9][10] The co-extraction of the analyte (Apixaban) and the internal standard (this compound) from the biological matrix and their subsequent analysis allows for the correction of any sample loss during processing and compensates for variations in instrument response.
Experimental Workflow for Apixaban Quantification
The following diagram illustrates a typical experimental workflow for the quantification of Apixaban in human plasma using this compound as an internal standard.
Detailed Experimental Protocols
Several validated LC-MS/MS methods have been published for the quantification of Apixaban in human plasma using this compound. Below is a summary of key parameters from these methods.
Sample Preparation: Protein Precipitation
A common and efficient method for extracting Apixaban and its internal standard from plasma is protein precipitation.
-
Thaw plasma samples at room temperature and vortex briefly.[11]
-
Transfer 100 µL of the plasma sample into a microcentrifuge tube.[11]
-
Add a specific volume (e.g., 50 µL) of this compound internal standard solution (at a known concentration, e.g., 1 µg/mL in methanol) to each sample.[11]
-
Add a protein precipitating agent, such as 450 µL of 100% methanol.[11]
-
Vortex the mixture for approximately 5 minutes to ensure thorough mixing and protein precipitation.[11]
-
Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes.[11]
-
Carefully transfer the clear supernatant to a new vial for LC-MS/MS analysis.[11]
LC-MS/MS Method Parameters
The following table summarizes typical parameters for the chromatographic separation and mass spectrometric detection of Apixaban and this compound.
| Parameter | Method 1 | Method 2 |
| LC System | Shimadzu HPLC[9] | UPLC System[11] |
| MS System | AB Sciex API 3000[9] | Tandem Mass Spectrometry[11] |
| Column | Thermo Beta basic-8, 100 mm x 4.6 mm, 5µ[8][9] | Thermo Hypersil GOLD column[11] |
| Mobile Phase | Acetonitrile: Ammonium formate buffer pH 4.2 (70:30 v/v)[8][9] | Gradient of 2.5 mM ammonium formate (pH 3.0) and 100% methanol with 0.1% formic acid[11] |
| Flow Rate | 1.0 mL/minute[8][9] | Not specified |
| Run Time | ~3.0 minutes[8][9] | < 3 minutes[11] |
| Ionization Mode | Electrospray Ionization (ESI) Positive[11] | Electrospray Ionization (ESI) Positive[11] |
| MRM Transition (Apixaban) | m/z 460.2 > 443.2[2][8][9] | Not specified |
| MRM Transition (this compound) | m/z 464.2 > 447.4[2][8][9] | Not specified |
Quantitative Data and Method Validation
Validated analytical methods using this compound as an internal standard demonstrate high accuracy, precision, and sensitivity for the quantification of Apixaban.
| Validation Parameter | Result | Reference |
| Linearity Range | 1.0 - 301.52 ng/mL | [2][8][9] |
| Correlation Coefficient (r²) | ≥ 0.99 | [8][9] |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL | [2][8][9] |
| Extraction Recovery | > 98% for both Apixaban and this compound | [2][8][9] |
| Within-Run Precision | 0.70% - 6.98% | [2][8][9] |
| Between-Run Precision | 0.70% - 6.98% | [2][8][9] |
| Accuracy | 89.2% - 107.2% | [2][8][9] |
Conclusion
This compound is an indispensable tool for researchers and drug development professionals involved in the study of Apixaban. Its use as an internal standard in LC-MS/MS assays ensures the development of robust, accurate, and precise methods for the quantification of Apixaban in various biological matrices. The detailed methodologies and validated performance data presented in this guide underscore the critical role of this compound in supporting pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies, ultimately contributing to the safe and effective use of Apixaban in clinical practice.
References
- 1. caymanchem.com [caymanchem.com]
- 2. japsonline.com [japsonline.com]
- 3. Apixaban-13C-D3 CAS#: 1261393-15-0 [chemicalbook.com]
- 4. clearsynth.com [clearsynth.com]
- 5. Apixaban-13C, d3 | CAS 1261393-15-0 | LGC Standards [lgcstandards.com]
- 6. Apixaban-13C, d3 | CAS 1261393-15-0 | LGC Standards [lgcstandards.com]
- 7. sussex-research.com [sussex-research.com]
- 8. A Validated LC-MS/MS Method for the Estimation of Apixaban in Human Plasma. | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 9. researchgate.net [researchgate.net]
- 10. Lc-ms/ms assay for the determination of apixaban in human plasma [wisdomlib.org]
- 11. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Apixaban-13C,d3 chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Apixaban-13C,d3, an isotopically labeled form of the direct Factor Xa inhibitor, Apixaban. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.
Chemical Structure and Physicochemical Properties
This compound is a synthetic derivative of Apixaban where one carbon atom is replaced by its heavy isotope, Carbon-13 (¹³C), and three hydrogen atoms are substituted with deuterium (d3). This labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Apixaban in various biological matrices.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Formal Name | 4,5,6,7-tetrahydro-1-[4-(methoxy-¹³C-d₃)phenyl]-7-oxo-6-[4-(2-oxo-1-piperidinyl)phenyl]-1H-pyrazolo[3,4-c]pyridine-3-carboxamide | [1] |
| CAS Number | 1261393-15-0 | [1][2] |
| Molecular Formula | C₂₄[¹³C]H₂₂D₃N₅O₄ | [1][2] |
| Molecular Weight | 463.5 g/mol | [1][2] |
| Appearance | White to Off-White Solid | [2] |
| Purity | ≥95% (HPLC) | [3][4][5] |
| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₃) | [1] |
| Storage Temperature | 2-8°C Refrigerator or -20°C | [2][5] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMF | 3 mg/mL | [1] |
| DMSO | 5 mg/mL | [1] |
| Methanol | Slightly Soluble | [1] |
Mechanism of Action of Apixaban
This compound shares the same mechanism of action as its unlabeled counterpart, Apixaban. Apixaban is a potent, orally bioavailable, reversible, and highly selective direct inhibitor of Factor Xa (FXa).[6][7] By binding to the active site of FXa, Apixaban blocks its role in the coagulation cascade, thereby inhibiting the conversion of prothrombin to thrombin.[7][8] This leads to a reduction in thrombin generation and, consequently, the prevention of thrombus formation.[9][10] Apixaban is effective against both free FXa in the plasma and FXa bound within the prothrombinase complex.[7][10] Unlike indirect anticoagulants, its activity is independent of antithrombin III.[9][10]
The inhibition of Factor Xa by Apixaban is a critical step in the coagulation cascade. The diagram below illustrates this mechanism.
Beyond its anticoagulant effects, Apixaban has demonstrated modulatory effects on inflammatory signaling pathways. Factor Xa can activate Protease-Activated Receptor 2 (PAR2), leading to downstream signaling that promotes inflammation. By inhibiting FXa, Apixaban can attenuate this pathway, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[11]
Experimental Protocols and Applications
This compound is primarily intended for use as an internal standard in analytical chemistry for the quantification of Apixaban in biological samples.[1][6] Its use is crucial for correcting for matrix effects and variations in sample preparation and instrument response in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
General Protocol for Quantification of Apixaban using LC-MS/MS
A typical workflow for using this compound as an internal standard involves the following steps:
-
Sample Preparation : A known concentration of this compound is spiked into the biological matrix (e.g., plasma, urine) containing the unknown concentration of Apixaban. This is followed by a protein precipitation or liquid-liquid extraction step to remove interfering substances.
-
Chromatographic Separation : The extracted sample is injected into a liquid chromatography system, often a UHPLC for faster analysis, to separate Apixaban and this compound from other components. A reverse-phase column, such as a C18 or Phenyl column, is commonly used.[12]
-
Mass Spectrometric Detection : The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both Apixaban and this compound in multiple reaction monitoring (MRM) mode.
-
Quantification : The peak area ratio of the analyte (Apixaban) to the internal standard (this compound) is calculated. This ratio is then used to determine the concentration of Apixaban in the original sample by comparing it to a calibration curve prepared with known concentrations of Apixaban and a constant concentration of the internal standard.
The diagram below outlines this experimental workflow.
Pharmacokinetic Properties of Apixaban
While pharmacokinetic studies would be performed on the unlabeled drug, the data is crucial for designing analytical methods where this compound would be used.
Table 3: Pharmacokinetic Parameters of Apixaban
| Parameter | Value | Reference |
| Bioavailability | ~50% | [9][10] |
| Time to Peak (Tmax) | ~3–4 hours | [10] |
| Protein Binding | ~87-94% | [9][10] |
| Metabolism | Primarily via CYP3A4; lesser extent by other CYPs | [9][10] |
| Half-life | ~12 hours | [10] |
| Excretion | ~27% renal, remainder via fecal/biliary routes | [9][10] |
Conclusion
This compound is an essential tool for the accurate and precise quantification of Apixaban in preclinical and clinical research. Its chemical and physical properties are well-defined, and its application as an internal standard in LC-MS/MS methods is critical for robust bioanalytical assays. A thorough understanding of Apixaban's mechanism of action and pharmacokinetics is vital for the proper design and interpretation of studies utilizing this stable isotope-labeled standard.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Apixaban-13C, d3 | CAS 1261393-15-0 | LGC Standards [lgcstandards.com]
- 4. Apixaban-13C, d3 | CAS 1261393-15-0 | LGC Standards [lgcstandards.com]
- 5. sussex-research.com [sussex-research.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. droracle.ai [droracle.ai]
- 8. What is the mechanism of Apixaban? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. pharmacyfreak.com [pharmacyfreak.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
In-Depth Technical Guide: Synthesis and Characterization of Isotope-Labeled Apixaban
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of isotope-labeled apixaban, a critical tool in drug metabolism, pharmacokinetic (DMPK) studies, and as an internal standard for quantitative bioanalysis. This document details the synthetic pathways for incorporating carbon-14 ([¹⁴C]) and carbon-13/deuterium ([¹³C, ²H]) isotopes into the apixaban molecule and outlines the analytical techniques used for their characterization.
Introduction to Isotope-Labeled Apixaban
Apixaban is a potent, orally bioavailable, and selective inhibitor of coagulation Factor Xa. Isotope labeling of apixaban is essential for:
-
Pharmacokinetic and Metabolism Studies: Radiolabeled apixaban, particularly with [¹⁴C], allows for the tracking of the drug and its metabolites in vivo, providing crucial data on absorption, distribution, metabolism, and excretion (ADME).
-
Quantitative Bioanalysis: Stable isotope-labeled apixaban, such as [¹³C, ²H₃]-apixaban, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enabling accurate and precise quantification of apixaban in biological matrices.
This guide focuses on the synthesis and characterization of two key isotope-labeled forms: [¹⁴C]apixaban and [¹³C, ²H₃]apixaban.
Synthesis of Isotope-Labeled Apixaban
The synthesis of isotope-labeled apixaban can be strategically designed to place the isotopic label in different parts of the molecule. The most common approaches involve labeling one of the two lactam rings.
Synthesis of [¹⁴C]Apixaban
The synthesis of [¹⁴C]apixaban has been reported with the carbon-14 label incorporated into either the central pyrazolo[3,4-c]pyridin-7(4H)-one core or the outer 2-oxopiperidin-1-yl moiety. These syntheses typically start from commercially available [¹⁴C]-labeled precursors.
A nine-step synthesis has been described for the preparation of [¹⁴C]apixaban with the label in the central lactam ring, starting from 4-nitroaniline[1].
Synthetic Workflow for [¹⁴C]Apixaban (Central Ring Labeling)
Caption: High-level workflow for the synthesis of centrally labeled [¹⁴C]apixaban.
A more concise, three-step synthesis is utilized for incorporating the ¹⁴C-label into the outer piperidinone ring, also commencing from 4-nitroaniline[1].
Synthetic Workflow for [¹⁴C]Apixaban (Outer Ring Labeling)
Caption: High-level workflow for the synthesis of outer ring-labeled [¹⁴C]apixaban.
Synthesis of [¹³C, ²H₃]Apixaban (Deuterated Apixaban)
Stable isotope-labeled apixaban, specifically [¹³C, ²H₃]-apixaban, is commonly used as an internal standard in quantitative bioanalysis. The label is typically introduced in the methoxy group on the 4-methoxyphenyl ring.
Synthetic Workflow for [¹³C, ²H₃]Apixaban
Caption: Synthetic workflow for the preparation of [¹³C, ²H₃]-apixaban.
Experimental Protocols
Detailed experimental protocols for the synthesis of isotope-labeled apixaban are often proprietary. The following are generalized procedures based on available literature for the use of isotope-labeled apixaban as an internal standard.
Preparation of [¹³C, ²H₃]Apixaban Stock Solution (for use as Internal Standard)
Objective: To prepare a stock solution of [¹³C, ²H₃]apixaban for use in LC-MS/MS analysis.
Materials:
-
[¹³C, ²H₃]Apixaban reference standard
-
HPLC-grade methanol
-
Volumetric flasks (various sizes)
-
Analytical balance
Procedure:
-
Accurately weigh approximately 2 mg of [¹³C, ²H₃]apixaban and transfer it to a 2 mL volumetric flask.
-
Dissolve the compound in HPLC-grade methanol and make up the volume to the mark to obtain a stock solution of approximately 1.0 mg/mL.
-
Store the stock solution at 2-8°C.
-
Prepare further dilutions of the stock solution in a mixture of methanol and water (50:50, v/v) to achieve the desired working concentration for spiking into plasma samples.
Characterization of Isotope-Labeled Apixaban
The synthesized isotope-labeled apixaban must be thoroughly characterized to confirm its identity, purity (chemical and isotopic), and concentration.
Mass Spectrometry (MS)
Mass spectrometry is a primary technique for confirming the incorporation of the isotopic label and for quantifying the labeled compound.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the preparation and analysis of plasma samples using [¹³C, ²H₃]apixaban as an internal standard.
Table 1: Mass Spectrometry Data for Apixaban and [¹³C, ²H₃]Apixaban
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |
| Apixaban | C₂₅H₂₅N₅O₄ | 459.5 | 460.2 | 443.2 | [2] |
| [¹³C, ²H₃]Apixaban | C₂₄¹³CH₂₂D₃N₅O₄ | 463.5 | 464.2 | 447.4 | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the position of the isotopic label and the overall structure of the molecule. While experimental NMR data for isotope-labeled apixaban is not widely published, predicted spectra can be used as a reference.
Table 2: Predicted ¹³C NMR Chemical Shifts for Apixaban
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (Amide) | ~165 |
| C=O (Lactam) | ~170-175 |
| Aromatic C | ~110-160 |
| O-CH₃ | ~55 |
| Aliphatic C | ~20-60 |
Note: These are approximate predicted values and may differ from experimental results.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical and radiochemical purity of the labeled apixaban.
Table 3: Characterization Data for Isotope-Labeled Apixaban
| Isotope Label | Purity | Isotopic Enrichment | Analytical Method | Reference(s) |
| [¹⁴C] | >98.6% (Radiochemical) | Not specified | Not specified | Not specified |
| [¹³C, ²H₃] | >95% (HPLC) | >99% (Deuterium) | HPLC, MS | [3][4][5] |
Conclusion
The synthesis and characterization of isotope-labeled apixaban are crucial for advancing our understanding of its clinical pharmacology and for ensuring the quality of bioanalytical data. This guide has provided an overview of the synthetic strategies and characterization techniques employed for [¹⁴C]apixaban and [¹³C, ²H₃]apixaban. The detailed methodologies and tabulated data serve as a valuable resource for researchers and scientists in the field of drug development.
References
Technical Guide: Certificate of Analysis and Purity of Apixaban-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the certificate of analysis and purity assessment of Apixaban-13C,d3, an isotopically labeled internal standard crucial for the accurate quantification of the anticoagulant drug Apixaban in biological matrices. This document outlines the key analytical techniques used to determine its chemical and isotopic purity, along with detailed experimental protocols and the underlying principles of its mechanism of action.
Certificate of Analysis
A Certificate of Analysis (CoA) for this compound provides a comprehensive summary of its identity, purity, and quality. The following tables present typical quantitative data found on a CoA.
Table 1: General Information
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | 1261393-15-0 |
| Molecular Formula | C₂₄¹³CH₂₂D₃N₅O₄ |
| Molecular Weight | 463.52 g/mol |
| Appearance | Off-white to pale yellow solid |
Table 2: Quality Control Data
| Test | Method | Specification | Result |
| Chemical Purity | HPLC | ≥ 95% | 97.2%[1] |
| Isotopic Purity (¹³C) | Mass Spectrometry | ≥ 99 atom % ¹³C | 99 atom %[1] |
| Isotopic Purity (D) | Mass Spectrometry | ≥ 99 atom % D | 99 atom %[1] |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure | Conforms |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
HPLC is a primary technique for determining the chemical purity of this compound by separating it from any unlabeled Apixaban and other related impurities.
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A polar mobile phase is passed through a nonpolar stationary phase. Nonpolar compounds, like Apixaban, are retained longer on the column.
Typical HPLC Parameters:
| Parameter | Description |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A time-based gradient from high aqueous to high organic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Data Analysis: The percentage purity is calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity
LC-MS/MS is a highly sensitive and specific technique used to confirm the molecular weight and determine the isotopic enrichment of this compound.
Principle: The sample is first separated by liquid chromatography and then introduced into a mass spectrometer. The molecule is ionized, and the mass-to-charge ratio (m/z) of the parent ion is measured. The parent ion is then fragmented, and the m/z of the resulting fragment ions are also measured. For this compound, the expected mass shift due to the isotopic labels is monitored.
Typical LC-MS/MS Parameters:
| Parameter | Description |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Parent Ion (Apixaban) | m/z 460.2 |
| Parent Ion (this compound) | m/z 464.2 |
| Fragment Ion (Apixaban) | m/z 443.2 |
| Fragment Ion (this compound) | m/z 447.4 |
Data Analysis: The isotopic purity is determined by comparing the ion intensity of the labeled compound (m/z 464.2) to that of the unlabeled compound (m/z 460.2).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful tool for confirming the chemical structure and the position of the isotopic labels in this compound.
Principle: NMR exploits the magnetic properties of atomic nuclei. In ¹H NMR, the chemical environment of each proton is observed. In ¹³C NMR, the carbon skeleton is analyzed. For this compound, the presence of the ¹³C label will result in a distinct signal in the ¹³C NMR spectrum, and the absence of the methoxy protons in the ¹H NMR spectrum confirms the deuteration.
General NMR Protocol:
-
Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Spectral Analysis:
-
¹H NMR: Confirm the absence of the methoxy proton signal (around 3.8 ppm for unlabeled Apixaban) and the presence of all other expected proton signals.
-
¹³C NMR: Identify the enriched ¹³C signal of the methoxy carbon and confirm the chemical shifts of all other carbon atoms are consistent with the structure of Apixaban.
-
Mandatory Visualizations
Mechanism of Action: Coagulation Cascade
Apixaban is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. By inhibiting Factor Xa, Apixaban prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots.
Experimental Workflow for Purity Analysis
The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound.
References
Commercial Suppliers and Analytical Applications of Apixaban-¹³C,d₃: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercial sources for the Apixaban-¹³C,d₃ analytical standard and details its application in a validated bioanalytical method. The information herein is intended to assist researchers in the procurement of this internal standard and to provide a foundational understanding of its use in quantitative analysis.
Commercial Availability of Apixaban-¹³C,d₃
Apixaban-¹³C,d₃ is a stable isotope-labeled internal standard essential for the accurate quantification of apixaban in biological matrices by mass spectrometry. Several reputable suppliers offer this analytical standard, ensuring its accessibility for research and clinical applications. The following table summarizes the offerings from various commercial vendors.
| Supplier | Product Name | Catalog Number | Purity | Available Unit Sizes |
| Cayman Chemical | Apixaban-¹³C-d₃ | 25034 | ≥99% deuterated forms (d₁-d₃) | 500 µg, 1 mg, 5 mg |
| TargetMol Chemicals Inc. | Apixaban ¹³C,d₃ | T6527 | 98.00% | 1 mg, 5 mg, 100 mg, 500 mg |
| AA BLOCKS, INC. | Apixaban-¹³C-D₃ | AA009X63 | ≥99% deuterated forms (d₁-d₃) | - |
| 1Pluschem LLC | Apixaban-¹³C-d₃ | 1P009XPJ | ≥99% deuterated forms (d₁-d₃) | - |
| QUALITY CONTROL SOLUTIONS LTD. | Apixaban-¹³C-d₃ | - | 95% HPLC | 10 mg, 25 mg, 50 mg, 100 mg |
| ESS Chem Co. | Apixaban-¹³C,D₃ | ESS0262 | 97.2% HPLC; 99% atom ¹³C; 99% atom D | 10 mg, 25 mg, 50 mg, 100 mg |
| LGC Standards | Apixaban-¹³C, d₃ | - | >95% (HPLC) | - |
| Sussex Research Laboratories Inc. | Apixaban-¹³C d₃ | SI010060 | >95% (HPLC), Isotopic Enrichment: >95% | - |
| Shimadzu Chemistry & Diagnostics | [¹³C,²H₈]-Apixaban | C7795 | Min. 95.00%, Isotopic Enrichment: 99% ¹³C, 98% ²H | 1 mg, 5 mg, 10 mg, 25 mg, 100 mg |
Application in a Validated LC-MS/MS Method for Apixaban Quantification in Human Plasma
Apixaban-¹³C,d₃ is critically employed as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure high accuracy and precision in the quantification of apixaban. The stable isotope label allows the IS to be differentiated from the unlabeled analyte by the mass spectrometer, while its identical chemical properties ensure it behaves similarly during sample preparation and chromatographic separation, thus correcting for any variations in the analytical process.
Detailed Experimental Protocol
The following protocol is a representative example of a validated LC-MS/MS method for the determination of apixaban in human plasma.[1][2][3]
1. Preparation of Stock and Working Solutions:
-
Apixaban Stock Solution (1.0 mg/mL): Accurately weigh approximately 5 mg of apixaban and dissolve it in HPLC grade methanol in a 5 mL volumetric flask.[3] Store this stock solution at 2-8°C for up to 8 days.[3]
-
Apixaban-¹³C,d₃ (Internal Standard) Stock Solution (1.0 mg/mL): Accurately weigh approximately 2 mg of Apixaban-¹³C,d₃ and dissolve it in HPLC grade methanol in a 2 mL volumetric flask.[3] Store this stock solution at 2-8°C for up to 8 days.[3]
-
Working Solutions: Prepare further dilutions of the apixaban and IS stock solutions in a 50:50 (v/v) mixture of methanol and Milli-Q water to create calibration standards and quality control (QC) samples.[3]
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 250 µL of human plasma in a polypropylene tube, add 50 µL of the internal standard working solution.
-
Add 250 µL of 0.1% formic acid and vortex.
-
Add 2 mL of an organic solvent mixture of ethyl acetate and methyl tertiary butyl ether (70:30, v/v).[2]
-
Vortex mix for 10 minutes, followed by centrifugation at 4090 rcf for 5 minutes at 5°C.[2]
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 200 µL of the mobile phase.
3. LC-MS/MS Instrumentation and Conditions:
-
HPLC System: A high-performance liquid chromatography system equipped with a dual pump and autosampler.[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]
-
Chromatographic Column: Thermo Beta basic-8, 100 mm x 4.6 mm, 5µ column.[1]
-
Mobile Phase: Acetonitrile and ammonium formate buffer (pH 4.2) in a 70:30 (v/v) ratio.[1][2][3]
-
Flow Rate: 1.0 mL/min with a 1:1 post-column split.[1]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
4. Method Validation:
The method should be validated according to regulatory guidelines (e.g., US FDA) for selectivity, linearity, accuracy, precision, recovery, and stability.[2] The validated linear range for this method is typically 1.0-301.52 ng/mL.[1][2][3]
Visualizing the Analytical Workflow
The following diagrams illustrate the key stages of the analytical process, from sample preparation to data acquisition.
Caption: A streamlined workflow for the quantification of apixaban in plasma.
Caption: The central role of the internal standard in achieving accurate results.
References
An In-depth Technical Guide to the Mechanism of Action of Apixaban and its Labeled Forms
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Apixaban is a direct, selective, and reversible inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Its mechanism of action involves the direct blockade of both free and clot-bound FXa, thereby preventing the conversion of prothrombin to thrombin and consequently inhibiting thrombus formation. This technical guide provides a comprehensive overview of apixaban's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows. Information on isotopically labeled forms of apixaban for research and development is also presented.
Core Mechanism of Action of Apixaban
Apixaban exerts its anticoagulant effect by directly, selectively, and reversibly binding to the active site of Factor Xa.[1] This inhibition is independent of antithrombin III.[2] By targeting FXa, apixaban effectively blocks a key amplification point in the coagulation cascade, leading to a significant reduction in thrombin generation.[1] Thrombin is the final effector enzyme of the cascade, responsible for converting fibrinogen to fibrin, which forms the structural basis of a blood clot.[1] Apixaban's ability to inhibit both free FXa in the plasma and FXa bound within the prothrombinase complex and in existing clots contributes to its potent antithrombotic efficacy.[1][2]
The Coagulation Cascade and Apixaban's Point of Intervention
The coagulation cascade is a series of enzymatic reactions involving various clotting factors that culminate in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic and extrinsic pathways, both of which converge at the activation of Factor X to Factor Xa.
Labeled Forms of Apixaban
Isotopically labeled apixaban is crucial for absorption, distribution, metabolism, and excretion (ADME) studies, as well as for use as internal standards in quantitative bioanalysis.
-
¹⁴C-Apixaban : Used extensively in human ADME studies to trace the metabolic fate and excretion pathways of the drug.[3] Syntheses have been developed to introduce the ¹⁴C label into either the central or outer lactam ring of the apixaban molecule.[4][5]
-
Deuterated Apixaban (e.g., Apixaban-d₃) : Serves as an internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accurate measurement of apixaban concentrations in biological matrices.[6]
Quantitative Data
The following tables summarize key quantitative parameters related to apixaban's interaction with Factor Xa and its pharmacokinetic and pharmacodynamic properties.
Table 1: Apixaban-Factor Xa Binding and Inhibition Kinetics
| Parameter | Value | Species | Conditions | Reference(s) |
| Inhibitory Constant (Ki) | 0.08 nM | Human | 25°C | [7] |
| 0.25 nM | Human | 37°C | [7] | |
| 0.16 nM | Rabbit | - | [7] | |
| 1.3 nM | Rat | - | [7] | |
| 1.7 nM | Dog | - | [7] | |
| Association Rate Constant (k_on) | ~20 µM⁻¹s⁻¹ | Human | - | [7] |
| Dissociation Half-life (t₁/₂) | 1-2 min | Human | - | [7] |
| IC₅₀ (Thrombin Generation Rate) | 50 nM | Human Plasma | Tissue factor-initiated | [7] |
| IC₅₀ (Peak Thrombin Concentration) | 100 nM | Human Plasma | Tissue factor-initiated | [7] |
Table 2: Pharmacokinetics of Apixaban in Humans
| Parameter | Value | Conditions | Reference(s) |
| Absolute Oral Bioavailability | ~50% | - | [2] |
| Time to Peak Plasma Concentration (Tₘₐₓ) | 3-4 hours | Oral administration | [2] |
| Apparent Elimination Half-life (t₁/₂) | ~12 hours | Oral administration | [2] |
| Volume of Distribution (Vd) | ~21 L | - | [2] |
| Total Plasma Clearance | ~3.3 L/h | - | [2] |
| Renal Clearance | ~27% of total clearance | - | [2] |
| Protein Binding | 87-93% | Human plasma | [2] |
Table 3: Pharmacodynamic Effects of Apixaban on Coagulation Assays
| Assay | Effect | Apixaban Concentration | Reference(s) |
| Prothrombin Time (PT) | Concentration-dependent prolongation | - | [8] |
| Activated Partial Thromboplastin Time (aPTT) | Concentration-dependent prolongation | - | [8] |
| Chromogenic Anti-Factor Xa Assay | Linear, concentration-dependent response | Therapeutic range | [9] |
Experimental Protocols
Chromogenic Anti-Factor Xa Assay
This assay quantitatively measures apixaban concentration in plasma.
Principle: A known amount of excess Factor Xa is added to the plasma sample containing apixaban. Apixaban neutralizes a portion of the FXa. The remaining FXa cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline), which is measured spectrophotometrically at 405 nm. The color intensity is inversely proportional to the apixaban concentration.
Methodology (based on commercial kits like BIOPHEN™ Heparin LRT): [10]
-
Sample Preparation: Obtain platelet-poor plasma by centrifuging citrated whole blood.
-
Reagent Preparation: Reconstitute and pre-warm reagents (Factor Xa, chromogenic substrate) to 37°C as per the manufacturer's instructions.
-
Calibration: Prepare a standard curve using apixaban calibrators of known concentrations.
-
Assay Procedure:
-
Incubate the plasma sample with excess Factor Xa at 37°C.
-
Add the chromogenic substrate to initiate the colorimetric reaction.
-
After a specified incubation time, stop the reaction (e.g., with citric acid).
-
Measure the absorbance at 405 nm.
-
-
Data Analysis: Determine the apixaban concentration in the sample by interpolating the absorbance value from the calibration curve.
Prothrombin Time (PT) Assay
Principle: The PT assay evaluates the extrinsic and common pathways of coagulation. Tissue factor (thromboplastin) and calcium are added to citrated plasma, and the time to clot formation is measured. Apixaban prolongs the PT in a concentration-dependent manner.[11]
-
Sample Preparation: Obtain platelet-poor plasma from citrated whole blood.
-
Reagent Preparation: Pre-warm the thromboplastin reagent (containing recombinant human tissue factor and phospholipids) and calcium chloride solution to 37°C.
-
Assay Procedure:
-
Pipette the plasma sample into a cuvette and incubate at 37°C.
-
Add the pre-warmed thromboplastin reagent.
-
Initiate clotting by adding the pre-warmed calcium chloride solution and simultaneously start a timer.
-
Measure the time until a fibrin clot is detected (optically or mechanically).
-
Activated Partial Thromboplastin Time (aPTT) Assay
Principle: The aPTT assay assesses the intrinsic and common pathways. An activator (e.g., silica, kaolin) and phospholipids are added to plasma to activate contact factors. After incubation, calcium is added to initiate clotting, and the time to clot formation is measured. Apixaban also prolongs the aPTT.[13]
-
Sample Preparation: Use platelet-poor plasma from citrated whole blood.
-
Reagent Preparation: Pre-warm the aPTT reagent (containing an activator and phospholipids) and calcium chloride solution to 37°C.
-
Assay Procedure:
-
Mix the plasma sample with the aPTT reagent in a cuvette and incubate at 37°C for a specified time (e.g., 3-5 minutes) to allow for activation of the contact factors.
-
Add the pre-warmed calcium chloride solution to initiate coagulation and start a timer.
-
Measure the time to clot formation.
-
Thrombin Generation Assay (TGA)
Principle: TGA provides a global assessment of coagulation by measuring the dynamics of thrombin generation over time after the initiation of coagulation in plasma. Apixaban reduces the peak thrombin concentration and the total amount of thrombin generated (endogenous thrombin potential, ETP).[15]
Methodology (using a Calibrated Automated Thrombogram - CAT): [16][17]
-
Sample Preparation: Use platelet-poor plasma.
-
Reagent Preparation: Prepare a trigger solution (containing tissue factor and phospholipids) and a fluorescent substrate for thrombin. A thrombin calibrator is used to convert the fluorescence signal to thrombin concentration.
-
Assay Procedure:
-
Pipette the plasma, trigger solution, and fluorescent substrate into a 96-well plate.
-
Initiate coagulation by adding a calcium chloride solution.
-
The plate is placed in a fluorometer that measures the fluorescence intensity over time at 37°C.
-
-
Data Analysis: The software generates a thrombogram (thrombin concentration vs. time). Key parameters include lag time, time to peak, peak thrombin, and ETP.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Principle: SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time. For apixaban, this involves immobilizing Factor Xa on a sensor chip and flowing apixaban over the surface to measure the association and dissociation rates.
Methodology:
-
Ligand Immobilization: Covalently couple purified human Factor Xa to the surface of a sensor chip (e.g., via amine coupling).
-
Analyte Injection: Inject a series of concentrations of apixaban in a suitable running buffer over the sensor surface.
-
Association Phase: Monitor the increase in the SPR signal as apixaban binds to the immobilized FXa.
-
Dissociation Phase: Replace the apixaban solution with running buffer and monitor the decrease in the SPR signal as apixaban dissociates from FXa.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).
Conclusion
Apixaban is a highly effective oral anticoagulant with a well-defined mechanism of action centered on the direct and selective inhibition of Factor Xa. Its predictable pharmacokinetic and pharmacodynamic profiles make it a valuable therapeutic agent. The availability of labeled forms and a suite of well-established in vitro assays are essential for its continued study and for the development of future anticoagulants. This guide provides the foundational technical information required for researchers and drug development professionals working with apixaban.
References
- 1. researchgate.net [researchgate.net]
- 2. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 3. Comparative Metabolism of 14C-Labeled Apixaban in Mice, Rats, Rabbits, Dogs, and Humans | Semantic Scholar [semanticscholar.org]
- 4. US9603846B2 - Process for the preparation of apixaban - Google Patents [patents.google.com]
- 5. US20160143894A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labcarediagnostics.com [labcarediagnostics.com]
- 9. Chromogenic anti-FXa assay calibrated with low molecular weight heparin in patients treated with rivaroxaban and apixaban: possibilities and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. home.sabes.it [home.sabes.it]
- 11. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 12. atlas-medical.com [atlas-medical.com]
- 13. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 14. atlas-medical.com [atlas-medical.com]
- 15. Frontiers | Automated Thrombin Generation Assay for Rivaroxaban, Apixaban, and Edoxaban Measurements [frontiersin.org]
- 16. Evaluation of a standardized protocol for thrombin generation using the calibrated automated thrombogram: A Nordic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. d-nb.info [d-nb.info]
The Role of Apixaban-13C,d3 in Pharmacokinetic Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Apixaban-13C,d3 as a stable isotope-labeled internal standard in the pharmacokinetic analysis of apixaban, a direct factor Xa inhibitor. Accurate and precise quantification of apixaban in biological matrices is paramount for drug development, clinical trial monitoring, and therapeutic drug management. The use of a stable isotope-labeled internal standard like this compound is the gold standard for bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Core Principles: The Advantage of a Stable Isotope-Labeled Internal Standard
In pharmacokinetic studies, an internal standard (IS) is a compound added in a known quantity to samples, calibrators, and quality controls. It is used to correct for the variability in the analytical procedure, such as extraction efficiency and matrix effects. An ideal IS should behave chemically and physically as closely as possible to the analyte of interest.
This compound is a synthetic version of apixaban where one carbon atom is replaced by its heavier isotope, carbon-13, and three hydrogen atoms are replaced by deuterium. This labeling results in a molecule with a higher mass-to-charge ratio (m/z) than the unlabeled apixaban, allowing it to be distinguished by a mass spectrometer. However, its chemical properties and chromatographic behavior are nearly identical to the parent drug.[1][2][3] This similarity ensures that any variations affecting apixaban during sample preparation and analysis will equally affect this compound, leading to a highly accurate and precise quantification of the drug.
Quantitative Bioanalytical Data
The following tables summarize key quantitative data from validated LC-MS/MS methods for apixaban quantification in human plasma using this compound as an internal standard. These methods demonstrate high sensitivity, accuracy, and precision.
Table 1: LC-MS/MS Method Parameters for Apixaban Quantification
| Parameter | Method 1 | Method 2 |
| Linearity Range | 1.0 - 301.52 ng/mL[4][5][6] | 2 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[4][5][6] | 2 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99[4][5][6] | Not specified, but linearity was excellent |
| Extraction Recovery | > 98% for both apixaban and IS[4][5][6] | > 75% |
| Within-Run Precision (%CV) | 0.70% - 6.98%[4][5][6] | ≤ 10% |
| Between-Run Precision (%CV) | 0.70% - 6.98%[4][5][6] | ≤ 10% |
| Accuracy | 89.2% - 107.2%[4][5][6] | ≥ 90% |
| Internal Standard | Apixaban-¹³CD₃[4][5][6] | ¹³C-d₃ Apixaban |
Table 2: Mass Spectrometry Transitions for Apixaban and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Apixaban | 460.2 | 443.2 | [4][5][6] |
| Apixaban-¹³CD₃ | 464.2 | 447.4 | [4][5][6] |
Detailed Experimental Protocols
The following are representative experimental protocols for the quantification of apixaban in human plasma using this compound as an internal standard, based on published literature.
Protocol 1: Liquid-Liquid Extraction Method[4][5][6]
-
Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of this compound internal standard solution.
-
Vortex for 10 seconds.
-
Add 1.0 mL of the extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Liquid Chromatography Conditions:
-
Mass Spectrometry Conditions:
Protocol 2: Protein Precipitation Method[7][8]
-
Sample Preparation:
-
To 50 µL of human plasma, add 150 µL of acetonitrile containing the internal standard, this compound.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean vial for injection.
-
-
Liquid Chromatography Conditions:
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A time-programmed gradient is used to separate the analyte from matrix components.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 35 °C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive
-
Detection Mode: MRM
-
MRM Transitions: Specific transitions for apixaban and its internal standard are monitored.
-
Visualizing the Workflow and Rationale
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical role of this compound in pharmacokinetic studies.
Caption: Experimental workflow for apixaban quantification.
Caption: Role of this compound as an internal standard.
Apixaban Metabolism and Elimination
Understanding the metabolic fate of apixaban is crucial for interpreting pharmacokinetic data. Apixaban is eliminated through multiple pathways, including metabolism, biliary excretion, and direct intestinal excretion.[7][8] Renal excretion of the unchanged drug accounts for approximately 27% of the total clearance.[7][8] The major sites of metabolism are O-demethylation and hydroxylation.
Caption: Major elimination pathways of apixaban.
Conclusion
The use of this compound as an internal standard is indispensable for the accurate and precise quantification of apixaban in pharmacokinetic studies. Its chemical and physical similarity to apixaban ensures reliable correction for analytical variability, leading to high-quality bioanalytical data. The detailed protocols and data presented in this guide underscore the robustness and sensitivity of LC-MS/MS methods employing this stable isotope-labeled internal standard, making it a cornerstone of modern drug development and therapeutic monitoring for apixaban.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 4. researchgate.net [researchgate.net]
- 5. A Validated LC-MS/MS Method for the Estimation of Apixaban in Human Plasma. | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 6. japsonline.com [japsonline.com]
- 7. Apixaban: A Clinical Pharmacokinetic and Pharmacodynamic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Core of Apixaban Bioanalysis: A Technical Guide to Preliminary Studies Using Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the essential preliminary studies involving the analysis of apixaban, with a focus on the critical role of internal standards. Apixaban, a direct factor Xa inhibitor, is a widely prescribed oral anticoagulant for the prevention and treatment of thromboembolic events.[1][2] Accurate quantification of apixaban in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. This guide details the methodologies, presents key quantitative data, and illustrates the underlying biochemical pathway to support researchers in this field.
The Role of Internal Standards in Apixaban Quantification
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for achieving accurate and precise results. The IS is a compound with similar physicochemical properties to the analyte (apixaban) that is added at a known concentration to all samples, calibrators, and quality controls. Its primary function is to correct for variations in sample preparation, injection volume, and instrument response.
For apixaban analysis, stable isotope-labeled (SIL) internal standards are the gold standard. Deuterated forms of apixaban, such as apixaban-d3, apixaban-¹³CD₃, and apixaban-d7, are commonly used.[3][4][5][6][7] These SIL-IS co-elute with the unlabeled apixaban and exhibit identical ionization efficiency, ensuring the most accurate correction for any analytical variability.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for the determination of apixaban in human plasma using an internal standard.
Table 1: LC-MS/MS Method Parameters for Apixaban Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | Apixaban-¹³CD₃[3][8] | Apixaban-¹³CD₃[4] | Apixaban-d3[5] |
| Linearity Range (ng/mL) | 1.00 - 301.52[3][8] | 1.01 - 280.00[4] | 1 - 500[5] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.00[3][8] | 1.01[4] | 1[5] |
| Accuracy (%) | 89.2 - 107.2[3][8] | 96.5 - 102[4] | 98.8 - 106.2 (inter-batch)[5] |
| Precision (%RSD) | 0.70 - 6.98[3][8] | 1.21 - 3.21 (inter-day)[4] | < 15 (inter-batch)[5] |
| Extraction Recovery (%) | >98[3][8] | >73[4] | Not Reported |
| Sample Preparation | Liquid-Liquid Extraction[3][8] | Solid-Phase Extraction[4] | Protein Precipitation[5] |
Table 2: Preclinical Pharmacokinetic Parameters of Apixaban
| Species | Bioavailability (%) | Volume of Distribution (L/kg) | Systemic Clearance (L/h/kg) | Reference |
| Rat | 34 | 0.31 | 0.26 | [3] |
| Dog | 88 | 0.29 | 0.052 | [3] |
| Chimpanzee | 51 | 0.17 | 0.018 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the preliminary studies of apixaban.
LC-MS/MS Bioanalytical Method for Apixaban in Human Plasma
This protocol is a representative example based on published methods.[3][4][5][8]
Objective: To accurately quantify apixaban concentrations in human plasma samples.
Materials:
-
Apixaban reference standard
-
Apixaban-¹³CD₃ (or other suitable deuterated IS)
-
Human plasma (with K₂EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Water (Milli-Q or equivalent)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Standard and Internal Standard Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of apixaban in methanol.
-
Prepare a 1 mg/mL stock solution of apixaban-¹³CD₃ in methanol.
-
From these stock solutions, prepare working solutions of apixaban (for calibration curve and quality control samples) and the internal standard by serial dilution in a 50:50 (v/v) mixture of methanol and water.
-
-
Calibration Curve and Quality Control (QC) Sample Preparation:
-
Prepare calibration standards by spiking blank human plasma with the apixaban working solutions to achieve a concentration range of 1.00 to 300 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 3, 150, and 250 ng/mL) in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibrator, or QC, add 20 µL of the internal standard working solution (e.g., 1 µg/mL).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Thermo Beta basic-8, 100 mm x 4.6 mm, 5µm).[3][8]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate with 0.1% formic acid). A common mobile phase composition is Acetonitrile:Ammonium formate buffer pH 4.2 (70:30 v/v).[3][8]
-
Column Temperature: 40 °C.
-
-
Mass Spectrometric Conditions:
-
-
Data Analysis:
-
Quantify apixaban concentrations by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards.
-
Determine the concentrations of apixaban in the unknown samples and QCs from the calibration curve using a weighted linear regression model.
-
Preclinical Pharmacokinetic Study in Rats
This protocol outlines a general procedure for a single-dose oral pharmacokinetic study of apixaban in rats.
Objective: To determine the pharmacokinetic profile of apixaban after oral administration in rats.
Materials:
-
Apixaban
-
Vehicle for oral administration (e.g., 0.5% w/v methylcellulose in water)
-
Wistar or Sprague-Dawley rats (male, 200-250 g)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
Procedure:
-
Animal Acclimatization and Housing:
-
House the rats in a temperature and humidity-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment.
-
Provide ad libitum access to standard chow and water.
-
Fast the animals overnight before dosing.
-
-
Dosing:
-
Prepare a suspension of apixaban in the vehicle at the desired concentration.
-
Administer a single oral dose of apixaban to each rat via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect the blood into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80 °C until analysis.
-
-
Bioanalysis:
-
Analyze the plasma samples for apixaban concentrations using a validated LC-MS/MS method as described in section 3.1.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t½)
-
Clearance (CL/F)
-
Volume of distribution (Vd/F)
-
-
Phase 1 Clinical Trial in Healthy Volunteers
This is a representative protocol for a single ascending dose (SAD) study to evaluate the safety, tolerability, and pharmacokinetics of apixaban in healthy volunteers.
Objective: To assess the safety, tolerability, and pharmacokinetic profile of single ascending oral doses of apixaban in healthy subjects.
Study Design:
-
A randomized, double-blind, placebo-controlled, single ascending dose study.
-
Subjects will be enrolled in sequential dose cohorts.
Inclusion Criteria:
-
Healthy male and/or female subjects, aged 18-45 years.
-
Body mass index (BMI) within the normal range.
-
No clinically significant abnormalities on physical examination, electrocardiogram (ECG), and clinical laboratory tests.
Exclusion Criteria:
-
History of bleeding disorders.
-
Use of any medications that may affect coagulation.
-
Clinically significant illness within 4 weeks of dosing.
Procedure:
-
Screening:
-
Obtain written informed consent.
-
Perform a comprehensive medical history, physical examination, vital signs, 12-lead ECG, and clinical laboratory tests (hematology, coagulation, clinical chemistry, and urinalysis).
-
-
Dosing:
-
Subjects will be randomized to receive a single oral dose of apixaban or placebo.
-
Dosing will begin with the lowest dose cohort and will escalate to higher doses in subsequent cohorts after a safety review of the data from the previous cohort.
-
-
Safety and Tolerability Assessments:
-
Monitor for adverse events (AEs) throughout the study.
-
Perform regular monitoring of vital signs, ECGs, and clinical laboratory tests.
-
Pay close attention to any signs or symptoms of bleeding.
-
-
Pharmacokinetic Sampling:
-
Collect serial blood samples at predefined time points before and after dosing (e.g., up to 48 or 72 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80 °C until bioanalysis.
-
-
Bioanalysis:
-
Analyze plasma samples for apixaban concentrations using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Summarize safety and tolerability data by dose group.
-
Calculate pharmacokinetic parameters for each dose level.
-
Assess dose proportionality of apixaban exposure.
-
Bioequivalence Study
This protocol describes a typical design for a bioequivalence study comparing a test formulation of apixaban to a reference formulation.
Objective: To determine if the rate and extent of absorption of a test formulation of apixaban are equivalent to those of a reference formulation.
Study Design:
-
A randomized, open-label, single-dose, two-period, two-sequence, crossover study in healthy volunteers under fasting conditions.[3][4]
Procedure:
-
Subject Enrollment:
-
Enroll a sufficient number of healthy volunteers to achieve adequate statistical power.
-
-
Dosing Periods:
-
In the first period, subjects will be randomly assigned to receive a single oral dose of either the test or the reference apixaban formulation.
-
After a washout period of at least 7 half-lives of apixaban, subjects will receive the alternate formulation in the second period.
-
-
Blood Sampling:
-
Collect serial blood samples at the same time points in each period to characterize the plasma concentration-time profile of apixaban.
-
-
Bioanalysis:
-
Analyze all plasma samples for apixaban concentrations using a validated LC-MS/MS method.
-
-
Pharmacokinetic and Statistical Analysis:
-
Calculate the following pharmacokinetic parameters for both formulations: Cmax, AUC₀₋t (area under the curve from time zero to the last measurable concentration), and AUC₀₋∞ (area under the curve extrapolated to infinity).
-
Perform a statistical comparison of the log-transformed pharmacokinetic parameters.
-
The two formulations are considered bioequivalent if the 90% confidence intervals for the geometric mean ratios of Cmax, AUC₀₋t, and AUC₀₋∞ fall within the acceptance range of 80-125%.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the mechanism of action of apixaban within the coagulation cascade and a typical experimental workflow for a preclinical pharmacokinetic study.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 3. ukaazpublications.com [ukaazpublications.com]
- 4. ATC Study (Healthy Volunteers-Volunteers on Anticoagulants) | Tulane School of Medicine [medicine.tulane.edu]
- 5. Effect of various anticoagulants on the bioanalysis of drugs in rat blood: implication for pharmacokinetic studies of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinicaltrial.be [clinicaltrial.be]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Bioequivalence of apixaban tablets in healthy Chinese subjects [manu41.magtech.com.cn]
Apixaban-13C,d3: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the stability and recommended storage conditions for Apixaban-13C,d3, a stable isotope-labeled internal standard crucial for the quantitative analysis of apixaban in various biological matrices. Understanding the stability profile of this reference material is paramount for ensuring the accuracy and reliability of bioanalytical data.
Summary of Stability and Storage Conditions
This compound is a stable solid when stored under appropriate conditions. However, its stability can be influenced by factors such as temperature, light, and the solvent used for preparing solutions. The following tables summarize the recommended storage conditions and stability data gathered from various suppliers and scientific literature.
Storage Conditions
| Condition | Solid (Neat) | In Solution |
| Long-Term Storage | -20°C is widely recommended for optimal stability. Some suppliers also suggest storage at +4°C or in a refrigerator (2-8°C). For maximum longevity, storage at -80°C is also an option. | For stock solutions, -80°C is recommended for up to 6 months, and -20°C for up to 1 month. It is generally advised to prepare working solutions fresh on the day of use. |
| Short-Term Storage | Room temperature is acceptable for short periods, such as during shipping. | Bench-top stability of apixaban in solution should be evaluated, but it is recommended to minimize time at room temperature. |
| Shipping | Shipped at ambient or room temperature. | N/A |
Stability Data
| Stability Type | Condition | Duration | Observation |
| Long-Term (Solid) | -20°C | ≥ 4 years | Stable. |
| Solution Stability | -80°C in a suitable solvent | 6 months | Stable. |
| Solution Stability | -20°C in a suitable solvent | 1 month | Stable. |
Note: The stability of this compound in solution is highly dependent on the solvent. For quantitative applications, it is crucial to perform your own stability assessments in the specific solvent and at the concentration you intend to use.
Physicochemical Properties and Solubility
| Property | Value |
| Appearance | White to Off-White Solid. |
| Molecular Formula | C₂₄¹³CH₂₂D₃N₅O₄ |
| Molecular Weight | 463.51 g/mol |
| Solubility | DMSO: ~5 mg/mLDMF: ~3 mg/mLMethanol: Slightly Soluble |
Experimental Protocols
Detailed experimental protocols for assessing the stability of this compound are crucial for ensuring data integrity. The following are generalized protocols based on common practices for stable isotope-labeled standards and the known degradation pathways of apixaban.
Long-Term Stability Study (Solid State)
Objective: To determine the shelf-life of solid this compound under recommended storage conditions.
Methodology:
-
Store aliquots of solid this compound in sealed, light-protected containers at the recommended long-term storage temperature (e.g., -20°C).
-
At specified time points (e.g., 0, 6, 12, 24, 36, and 48 months), retrieve a sample.
-
Prepare a solution of the aged sample and a freshly prepared solution of a new batch of this compound (or a well-characterized reference lot) at a known concentration in a suitable solvent (e.g., DMSO).
-
Analyze both solutions using a validated stability-indicating HPLC-UV or LC-MS/MS method.
-
Compare the purity and concentration of the aged sample to the reference sample. The acceptance criterion is typically no significant change in purity or concentration (e.g., <2% degradation).
Solution Stability Study
Objective: To evaluate the stability of this compound in a specific solvent under various storage conditions.
Methodology:
-
Prepare a stock solution of this compound in the desired solvent (e.g., DMSO, Methanol, Acetonitrile) at a relevant concentration.
-
Aliquot the solution into multiple vials.
-
Store the vials under different temperature conditions:
-
Long-Term: -20°C and/or -80°C.
-
Short-Term (Bench-Top): Room temperature (~25°C).
-
-
At various time points (e.g., for long-term: 0, 1, 3, 6 months; for short-term: 0, 4, 8, 24 hours), analyze the samples by a validated HPLC or LC-MS/MS method.
-
Compare the results to the initial time point (T=0). The acceptance criterion is typically that the mean concentration of the stability samples should be within ±15% of the initial concentration.
Freeze-Thaw Stability
Objective: To assess the stability of this compound solutions when subjected to repeated freezing and thawing cycles.
Methodology:
-
Prepare replicate quality control (QC) samples at low and high concentrations in the relevant matrix or solvent.
-
Analyze one set of QC samples at T=0.
-
Freeze the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Repeat the freeze-thaw cycle for a minimum of three cycles.
-
After the final thaw, analyze the samples.
-
The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.
Degradation Pathways
Forced degradation studies on unlabeled apixaban have shown that the molecule is most susceptible to degradation under hydrolytic conditions (acidic and basic). It is relatively stable under oxidative, thermal, and photolytic stress. The primary degradation pathway involves the hydrolysis of the lactam ring in the oxopiperidine moiety and the pyrazolo[3,4-c]pyridine-7(1H)-one core.
It is reasonable to assume that this compound will follow similar degradation pathways, as the isotopic labeling is unlikely to alter its fundamental chemical reactivity.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the handling and stability testing of this compound.
Caption: Workflow for handling and storing this compound.
Methodological & Application
LC-MS/MS Method for the Quantification of Apixaban in Human Plasma Using Apixaban-¹³C,d₃ as an Internal Standard
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document outlines a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of apixaban in human plasma. The method utilizes a stable isotope-labeled internal standard, Apixaban-¹³C,d₃, to ensure high accuracy and precision. The protocol involves a straightforward sample preparation procedure, rapid chromatographic separation, and highly selective detection using multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of apixaban.
Introduction
Apixaban is an oral, direct, and highly selective inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[1] By inhibiting Factor Xa, apixaban prevents the conversion of prothrombin to thrombin, thereby reducing thrombus formation.[1] It is widely prescribed for the prevention and treatment of venous thromboembolic events.[2] Accurate and reliable quantification of apixaban in biological matrices is crucial for clinical and research purposes. LC-MS/MS has become the reference method for the determination of novel direct oral anticoagulants due to its high sensitivity, specificity, and robustness.[3][4] This application note provides a detailed protocol for the determination of apixaban in human plasma using Apixaban-¹³C,d₃ as the internal standard (IS), which minimizes variability due to sample preparation and matrix effects.
Experimental Workflow
References
Validated Protocol for Apixaban Quantification in Human Plasma Using a ¹³C-d₃ Internal Standard by LC-MS/MS
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apixaban is an oral, direct, and highly selective factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases. Accurate quantification of apixaban in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document provides a detailed, validated protocol for the quantification of apixaban in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Apixaban-¹³C-d₃. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.[1][2][3][4]
Principle
This method employs protein precipitation for sample preparation, followed by reversed-phase liquid chromatography for the separation of apixaban and its ¹³C-d₃ internal standard from plasma components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).[5]
Materials and Reagents
-
Analytes and Standards:
-
Solvents and Chemicals:
Experimental Protocols
Preparation of Stock and Working Solutions
-
Apixaban Stock Solution (1 mg/mL): Accurately weigh approximately 5 mg of apixaban and dissolve it in a 5 mL volumetric flask with methanol.[2]
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Apixaban-¹³C-d₃ and dissolve it in a 1 mL volumetric flask with methanol.
-
Apixaban Working Solutions: Prepare serial dilutions of the apixaban stock solution with methanol to create working solutions for calibration standards and quality control (QC) samples.[5]
-
Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution with methanol to a final concentration of 1 µg/mL.[5]
Store all stock solutions at 2-8°C for up to 8 days.[2]
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike drug-free human plasma with the apixaban working solutions to achieve final concentrations ranging from 1.0 to 500 ng/mL.[1][2] A typical calibration curve may include concentrations of 1, 5, 10, 50, 100, 250, and 500 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low (e.g., 4 ng/mL), medium (e.g., 40 ng/mL), and high (e.g., 400 ng/mL).
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (1 µg/mL Apixaban-¹³C-d₃ in methanol).[5]
-
Add 450 µL of methanol to precipitate plasma proteins.[5]
-
Vortex the mixture for 5 minutes.[5]
-
Centrifuge at 13,000 rpm for 10 minutes.[5]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| LC System | Waters ACQUITY I-Class UPLC or equivalent |
| Column | Waters ACQUITY UPLC BEH C₁₈ (1.7 µm, 2.1 x 50 mm) or Thermo Hypersil Gold C₁₈ (1.9 µm, 2.1 x 150 mm)[5] |
| Mobile Phase A | 0.1% Formic acid in Water or 2.5 mM Ammonium Formate (pH 3.0)[5] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or 0.1% Formic acid in Methanol[5] |
| Flow Rate | 0.35 - 0.5 mL/min[5] |
| Column Temperature | 35 - 40 °C[5] |
| Injection Volume | 5 - 10 µL |
| Run Time | Approximately 3 minutes[1][2][5] |
| Gradient Elution | A representative gradient is as follows: Start with 45% Mobile Phase A, decrease to 15% over 0.3 minutes, hold for 1.5 minutes, then return to initial conditions.[5] |
Mass Spectrometry (MS) Parameters:
| Parameter | Condition |
| MS System | Waters Xevo TQ-XS Triple Quadrupole Mass Spectrometer or equivalent[5] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Apixaban: 460.2 > 443.2 m/z[1][2][4] Apixaban-¹³C-d₃: 464.2 > 447.4 m/z[1][2][4] |
| Capillary Voltage | Optimized for sensitivity (typically 1-3 kV) |
| Cone Voltage | Optimized for specific instrument (e.g., refer to instrument-specific guidelines) |
| Collision Energy | Optimized for specific instrument (e.g., refer to instrument-specific guidelines) |
Data Analysis and Quantitative Summary
The concentration of apixaban in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding nominal concentrations of the calibration standards using a weighted (1/x²) linear regression.
Table 1: Quantitative Performance Characteristics
| Parameter | Result |
| Linear Dynamic Range | 1.0 - 500 ng/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.99[1][2] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[1][2] |
| Intra- and Inter-day Precision (%RSD) | ≤ 10%[1] |
| Intra- and Inter-day Accuracy (%Bias) | Within ±15% (85-115%)[1] |
| Extraction Recovery | > 75% |
Table 2: MRM Transitions and MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Apixaban | 460.2 | 443.2 | Optimized | Optimized | Optimized |
| Apixaban-¹³C-d₃ (IS) | 464.2 | 447.4 | Optimized | Optimized | Optimized |
Note: Dwell time, cone voltage, and collision energy should be optimized for the specific mass spectrometer being used to achieve maximum sensitivity and signal-to-noise ratio.
Workflow Diagram
Caption: Workflow for Apixaban Quantification.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific protocol for the quantification of apixaban in human plasma. The use of a stable isotope-labeled internal standard, Apixaban-¹³C-d₃, ensures reliable results suitable for a variety of research and clinical applications. The simple protein precipitation sample preparation method allows for high-throughput analysis. This protocol has been validated to meet the stringent requirements for bioanalytical method validation.
References
- 1. japsonline.com [japsonline.com]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. A Validated LC-MS/MS Method for the Estimation of Apixaban in Human Plasma. | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 5. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apixaban-13C, d3 | CAS 1261393-15-0 | LGC Standards [lgcstandards.com]
- 7. sussex-research.com [sussex-research.com]
Preparation of Apixaban-13C,d3 Stock and Working Solutions: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of stock and working solutions of Apixaban-13C,d3, a stable isotope-labeled internal standard crucial for the accurate quantification of Apixaban in various biological matrices. The following procedures are designed to ensure solution accuracy, stability, and suitability for use in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Apixaban is an orally bioavailable, selective, and direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade. For pharmacokinetic, pharmacodynamic, and toxicological studies, precise measurement of Apixaban concentrations is essential. This compound serves as an ideal internal standard for mass spectrometry-based quantification due to its similar chemical and physical properties to the unlabeled drug, with a distinct mass-to-charge ratio.[1][2][3] Proper preparation of stock and working solutions of this internal standard is the first and a critical step in developing robust and reliable bioanalytical methods.
Quantitative Data Summary
The following tables summarize key quantitative information for the preparation of this compound solutions.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 5 mg/mL | [1] |
| Dimethylformamide (DMF) | 3 mg/mL | [1] |
| Methanol | Slightly Soluble | [1] |
| 100% Methanol | Used for 1 mg/mL stock | [4] |
Table 2: Storage and Stability of this compound Solutions
| Storage Condition | Duration | Reference |
| -20°C (Solid) | ≥ 4 years | [1] |
| +4°C (Solid) | Not specified | [5] |
| -80°C (Stock Solution) | 6 months | [2] |
| -20°C (Stock Solution) | 1 month | [2] |
| Room Temperature (Stock) | 24 hours | [6] |
Table 3: Example Concentrations for Stock and Working Solutions
| Solution Type | Analyte | Concentration | Solvent/Diluent | Reference |
| Stock Solution | This compound | 1 mg/mL | 100% Methanol | [4] |
| Working Solution | This compound | 1 µg/mL | Methanol | [4] |
| Calibration Standards | Apixaban | 1.0 - 301.52 ng/mL | Plasma | [6] |
| Quality Control (QC) | Apixaban | 1.0 - 246.31 ng/mL | Plasma | [6] |
Experimental Protocols
Materials and Reagents
-
This compound (solid, purity >95%)[5]
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Methanol, LC-MS grade
-
Deionized water, 18.2 MΩ·cm
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer
-
Sonicator
-
Cryo-storage vials
Preparation of this compound Stock Solution (1 mg/mL)
-
Equilibration: Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a suitable amount of this compound (e.g., 1 mg) using a calibrated analytical balance.
-
Dissolution: Transfer the weighed solid to a Class A volumetric flask. Add a small amount of DMSO (e.g., ~50% of the final volume) to dissolve the solid completely. Gentle vortexing or sonication can be used to aid dissolution.
-
Dilution: Once fully dissolved, bring the solution to the final volume with methanol. For example, for a 1 mg/mL solution, if 1 mg of solid was weighed, the final volume would be 1 mL.
-
Homogenization: Cap the flask and invert it multiple times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Aliquot the stock solution into clearly labeled cryo-storage vials to minimize freeze-thaw cycles.[2] Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Preparation of this compound Working Solutions
Working solutions are prepared by diluting the stock solution to a desired concentration. The final concentration will depend on the specific requirements of the analytical method.
-
Thawing: Thaw a single aliquot of the stock solution at room temperature.
-
Dilution Calculation: Calculate the volume of the stock solution required to prepare the desired concentration of the working solution. For example, to prepare 10 mL of a 1 µg/mL working solution from a 1 mg/mL stock solution:
-
(1 mg/mL) * V1 = (1 µg/mL) * (10 mL)
-
(1000 µg/mL) * V1 = 10 µg
-
V1 = 0.01 mL or 10 µL
-
-
Preparation: Using a calibrated pipette, transfer the calculated volume of the stock solution into a Class A volumetric flask.
-
Dilution: Add the appropriate diluent (typically methanol or a mobile phase component) to the flask to reach the final desired volume.
-
Homogenization: Cap the flask and mix thoroughly by inverting.
-
Storage: Working solutions should be prepared fresh daily. If storage is necessary, it should be at 2-8°C for a limited period, and stability should be verified.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the preparation of this compound stock and working solutions.
Caption: Workflow for this compound Solution Preparation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Apixaban-13C-D3 CAS#: 1261393-15-0 [chemicalbook.com]
- 4. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apixaban-13C, d3 | CAS 1261393-15-0 | LGC Standards [lgcstandards.com]
- 6. japsonline.com [japsonline.com]
Application of Apixaban-13C,d3 in Bioequivalence Studies: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Apixaban-13C,d3 as an internal standard in bioequivalence (BE) studies of apixaban. These guidelines are compiled to assist in the accurate quantification of apixaban in biological matrices, a critical step in generic drug development and regulatory submission.
Introduction
Apixaban is a direct oral anticoagulant that acts as a factor Xa inhibitor. To ensure the therapeutic equivalence of a generic apixaban formulation to the reference product, regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require bioequivalence studies.[1][2][3] A key component of these studies is the robust and validated bioanalytical method for the accurate measurement of apixaban concentrations in plasma. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification, as it effectively compensates for variability during sample preparation and analysis.[4]
Bioanalytical Method Using this compound
A validated LC-MS/MS method is essential for the determination of apixaban in human plasma for pharmacokinetic and bioequivalence studies.[5][6] this compound serves as an ideal internal standard due to its chemical and physical similarity to apixaban, ensuring comparable extraction recovery and ionization efficiency, while its mass difference allows for distinct detection.[7][8]
Quantitative Data Summary
The following tables summarize key parameters from validated LC-MS/MS methods for the quantification of apixaban using this compound.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value | Reference |
| Analyte | Apixaban | [7] |
| Internal Standard (IS) | This compound | [7][8] |
| Biological Matrix | Human Plasma | [7][9] |
| Extraction Method | Liquid-Liquid Extraction or Protein Precipitation | [7][9] |
| Chromatographic Column | C18 (e.g., Thermo Beta basic-8, 100 mm x 4.6 mm, 5μ) | [7] |
| Mobile Phase | Acetonitrile: Ammonium formate buffer (pH 4.2) (70:30 v/v) | [7] |
| Flow Rate | 1.0 mL/minute | [7] |
| Run Time | ~2.0 - 3.0 minutes | [7][8] |
| Detection | Tandem Mass Spectrometry (MS/MS) | [7][9] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [9] |
Table 2: Mass Spectrometry Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Apixaban | 460.2 | 443.2 | [7][10] |
| This compound | 464.2 | 447.4 | [7][10] |
Table 3: Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Performance | Reference |
| Linearity (r²) | ≥0.99 | ≥0.99 | [7] |
| Calibration Range | 1.0 - 301.52 ng/mL | 1.0 - 301.52 ng/mL | [7] |
| Lower Limit of Quantitation (LLOQ) | - | 1.0 ng/mL | [7] |
| Intra-day & Inter-day Precision (%RSD) | <15% | 0.70% - 6.98% | [5][7] |
| Accuracy (%) | 85-115% (±20% at LLOQ) | 89.2% - 107.2% | [7] |
| Extraction Recovery | >85% | >98% | [5][7] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Apixaban Stock Solution (1.0 mg/mL): Accurately weigh approximately 5 mg of apixaban and transfer to a 5 mL volumetric flask. Dissolve and make up to the mark with HPLC grade methanol. Store at 2-8°C.[10]
-
This compound Stock Solution (1.0 mg/mL): Accurately weigh approximately 2 mg of this compound and transfer to a 2 mL volumetric flask. Dissolve and make up to the mark with HPLC grade methanol. Store at 2-8°C.[10]
-
Working Standard Solutions: Prepare serial dilutions of the apixaban stock solution in a 50:50 (v/v) mixture of methanol and Milli-Q water to create calibration standards and quality control (QC) samples.[10]
-
Internal Standard Working Solution: Dilute the this compound stock solution in a 50:50 (v/v) mixture of methanol and Milli-Q water to achieve the desired concentration for spiking into plasma samples.[10]
Protocol 2: Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 250 µL of human plasma into a pre-labeled polypropylene tube.
-
Add 50 µL of the this compound internal standard working solution.
-
Vortex the mixture.
-
Add 250 µL of 5% ortho-phosphoric acid and 250 µL of 1% formic acid and vortex again.
-
Add 2 mL of an organic solvent mixture of ethyl acetate and methyl tertiary butyl ether (70:30 v/v).
-
Vortex for an extended period to ensure thorough mixing.
-
Centrifuge the samples at approximately 4000 rpm for 10 minutes at 5°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in a solution of acetonitrile and Milli-Q water.
-
Inject the reconstituted sample into the LC-MS/MS system.[11]
Protocol 3: Bioequivalence Study Design
A typical bioequivalence study for apixaban is a single-dose, open-label, randomized, two-period, crossover study under fasting conditions.[1][3]
-
Subjects: Healthy male and non-pregnant, non-lactating female volunteers.[3]
-
Strength: 5 mg apixaban tablets.[3]
-
Procedure: Subjects receive a single dose of either the test or reference apixaban formulation in each study period, with a washout period in between.
-
Blood Sampling: Collect blood samples at predefined time points (e.g., pre-dose and at multiple intervals up to 72 hours post-dose).[1]
-
Analyte to Measure: Apixaban in plasma.[3]
-
Pharmacokinetic Parameters: Calculate Cmax (maximum plasma concentration) and AUC (area under the plasma concentration-time curve).[1]
-
Bioequivalence Assessment: The 90% confidence interval for the ratio of the geometric means (test/reference) of Cmax and AUC must fall within the acceptance range of 80.00% to 125.00%.[1]
Visualizations
Caption: Bioanalytical workflow for apixaban quantification.
Caption: Logical flow of an apixaban bioequivalence study.
References
- 1. nobelmedicus.com [nobelmedicus.com]
- 2. Apixaban product-specific bioequivalence guidance | European Medicines Agency (EMA) [ema.europa.eu]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. payeshdarou.ir [payeshdarou.ir]
- 6. tandfonline.com [tandfonline.com]
- 7. A Validated LC-MS/MS Method for the Estimation of Apixaban in Human Plasma. | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 8. Lc-ms/ms assay for the determination of apixaban in human plasma [wisdomlib.org]
- 9. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Therapeutic Drug Monitoring of Apixaban using Apixaban-13C,d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apixaban is a direct oral anticoagulant (DOAC) that acts as a selective inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. While routine therapeutic drug monitoring (TDM) of apixaban is not always necessary due to its predictable pharmacokinetic and pharmacodynamic profiles, certain clinical scenarios necessitate its measurement.[1] These situations include patients with renal impairment, suspected overdose, bleeding events, or concerns about drug interactions.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantification of apixaban in plasma due to its high sensitivity and selectivity.[3][4] The use of a stable isotope-labeled internal standard, such as Apixaban-13C,d3, is crucial for accurate and precise quantification by correcting for matrix effects and variations in sample processing and instrument response.[5][6][7]
These application notes provide a comprehensive overview and detailed protocols for the therapeutic drug monitoring of apixaban in human plasma using this compound as an internal standard with LC-MS/MS.
Signaling Pathway of Apixaban
Apixaban exerts its anticoagulant effect by directly, selectively, and reversibly inhibiting both free and clot-bound Factor Xa (FXa). This inhibition prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa), a key enzyme that catalyzes the formation of fibrin from fibrinogen, ultimately leading to the inhibition of thrombus formation.
Caption: Mechanism of action of Apixaban.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol outlines a liquid-liquid extraction (LLE) method for the extraction of apixaban and the internal standard from human plasma.[5][6][7]
Materials:
-
Human plasma samples
-
This compound internal standard (IS) working solution
-
Extraction solvent (e.g., Ethyl acetate)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of the extraction solvent.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the supernatant (organic layer) to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the reconstitution solvent.
-
Vortex for 1 minute.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
This section provides typical LC-MS/MS conditions for the analysis of apixaban.[5][6][7][8]
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | Thermo Beta basic-8, 100 mm x 4.6 mm, 5µm[5][6][7] or equivalent C18 column |
| Mobile Phase | Acetonitrile: Ammonium formate buffer (pH 4.2) (70:30 v/v)[5][6][7] |
| Flow Rate | 1.0 mL/minute[5][6][7] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 3.0 minutes[5][6][7] |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Apixaban: 460.2 > 443.2 (m/z)[5][6][7] This compound: 464.2 > 447.4 (m/z)[5][6][7] |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | Optimized for the specific instrument |
Quantitative Data Summary
The following tables summarize the quantitative data from a validated LC-MS/MS method for apixaban in human plasma.[5][6][7]
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 1.0 - 301.52 ng/mL[5][6][7] |
| Correlation Coefficient (r²) | ≥ 0.99[5][6][7] |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL[5][6][7] |
Table 2: Precision and Accuracy
| Quality Control Sample | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Accuracy (%) |
| Low QC | 0.70 - 6.98[5][7] | 0.70 - 6.98[5][7] | 89.2 - 107.2[5][7] |
| Medium QC | 0.70 - 6.98[5][7] | 0.70 - 6.98[5][7] | 89.2 - 107.2[5][7] |
| High QC | 0.70 - 6.98[5][7] | 0.70 - 6.98[5][7] | 89.2 - 107.2[5][7] |
Table 3: Recovery
| Analyte | Extraction Recovery (%) |
| Apixaban | > 98[5][6][7] |
| This compound | > 98[5][6][7] |
Experimental Workflow
The following diagram illustrates the overall workflow for the therapeutic drug monitoring of apixaban using LC-MS/MS.
References
- 1. Quick reference guide to apixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dc.etsu.edu [dc.etsu.edu]
- 3. droracle.ai [droracle.ai]
- 4. Clinical evaluation of laboratory methods to monitor apixaban treatment in patients with atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Validated LC-MS/MS Method for the Estimation of Apixaban in Human Plasma. | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 7. japsonline.com [japsonline.com]
- 8. A liquid chromatography-tandem mass spectrometry method for the determination of apixaban in human plasma and its application to pharmacokinetics studies in the Indian population - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note: Quantification of Apixaban in Human Plasma by UPLC-MS/MS Using a ¹³C-d₃ Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of apixaban in human plasma. The protocol employs a simple and rapid protein precipitation (PP) technique for sample preparation and utilizes a stable isotope-labeled internal standard (Apixaban-¹³C-d₃) to ensure high accuracy and precision. The method is validated over a clinically relevant concentration range and demonstrates excellent linearity, precision, and accuracy, making it suitable for pharmacokinetic studies, bioequivalence testing, and therapeutic drug monitoring. With a chromatographic run time of approximately 3 minutes, this high-throughput method allows for the efficient analysis of large sample batches.
Introduction
Apixaban is a direct oral anticoagulant (DOAC) that acts as a selective inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. It is widely prescribed for the prevention of stroke in patients with non-valvular atrial fibrillation and for the treatment and prevention of venous thromboembolism. While routine monitoring is not typically required, quantitative analysis of apixaban plasma concentrations is crucial in specific clinical situations, such as overdose, assessment of adherence, or in patients with renal impairment. Liquid chromatography-mass spectrometry (LC-MS) offers superior sensitivity and selectivity compared to traditional coagulation assays.[1] This document provides a detailed protocol for a validated UPLC-MS/MS method using Apixaban-¹³C-d₃ as the internal standard (IS) for reliable quantification.[2]
Experimental Protocols
Materials and Reagents
-
Analytes: Apixaban (reference standard), Apixaban-¹³C-d₃ (internal standard).[2][3]
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Deionized Water (≥18.2 MΩ·cm).[1]
-
Additives: Formic Acid (LC-MS grade), Ammonium Formate (LC-MS grade).[1][3]
-
Biological Matrix: Drug-free human plasma (K₃EDTA anticoagulant).[1]
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Working Solutions:
-
Calibration Standards: Prepare a series of working solutions by serially diluting the Apixaban stock solution with a 50:50 methanol/water mixture to achieve concentrations for spiking into plasma.
-
Quality Control (QC) Samples: Prepare separate working solutions for Low, Medium, and High QC concentrations from a different weighing of the Apixaban stock.
-
Internal Standard (IS) Working Solution: Dilute the Apixaban-¹³C-d₃ stock solution with methanol to a final concentration of 1 µg/mL.[1]
-
Sample Preparation (Protein Precipitation)
The protein precipitation method is a simple, fast, and effective technique for extracting apixaban from plasma.[1]
-
Thaw frozen human plasma samples to room temperature and vortex briefly to ensure homogeneity.[1]
-
Aliquot 100 µL of plasma (for standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.[1]
-
Add 50 µL of the IS working solution (1 µg/mL Apixaban-¹³C-d₃) to each tube and vortex.[1]
-
Add 450 µL of ice-cold methanol to precipitate plasma proteins.[1]
-
Vortex the mixture vigorously for 5 minutes.[1]
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the clear supernatant into an HPLC vial for analysis.[1]
UPLC-MS/MS Method Parameters
The following tables summarize the instrumental conditions for the analysis.
Table 1: UPLC Parameters
| Parameter | Condition |
|---|---|
| System | Waters Acquity UPLC or equivalent[1] |
| Column | Thermo Hypersil Gold C18 (150 x 2.1 mm, 1.9 µm)[1] |
| Mobile Phase A | 2.5 mM Ammonium Formate in water, pH 3.0[1] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[1] |
| Flow Rate | 0.35 mL/min[1] |
| Gradient | 0-0.2 min (55% B), 0.2-2.0 min (85% B), 2.0-2.1 min (55% B), 2.1-3.0 min (55% B)[1] |
| Column Temp. | 40°C[1] |
| Autosampler Temp. | 10°C[1] |
| Injection Volume | 2-5 µL |
| Total Run Time | 3.0 min[1] |
Table 2: Mass Spectrometer Parameters
| Parameter | Condition |
|---|---|
| System | Waters Xevo TQ-MS or equivalent Triple Quadrupole[1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[1] |
| MRM Transition (Apixaban) | m/z 460.2 → 443.2[3][4][5] |
| MRM Transition (IS) | m/z 464.2 → 447.4[3][4][5] |
| Ion Source Temp. | 550°C[3] |
| Ion Spray Voltage | 5500 V[3] |
| Collision Gas | Nitrogen or Argon |
| Declustering Potential (DP) | 50 V (optimized)[3] |
| Collision Energy (CE) | 35 V (optimized)[3] |
Method Validation and Performance
The method was validated according to the US FDA guidelines for bioanalytical method validation.[1] The results are summarized below.
Table 3: Linearity and Sensitivity
| Parameter | Result |
|---|---|
| Calibration Range | 1.00 – 301.52 ng/mL[3][4][5] |
| Linearity (r²) | ≥ 0.99[3][4][5] |
| Weighting Factor | 1/x² |
| LLOQ | 1.00 ng/mL[3][4][5] |
Table 4: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 1.0 | < 7.0% | 89.2 - 107.2% | < 9.0% | 98.8 - 106.2% |
| Low (LQC) | 2.0 | < 4.6% | 94.8 - 111.4% | < 8.8% | 98.8 - 106.2% |
| Medium (MQC) | 150 | < 4.0% | 94.8 - 111.4% | < 5.0% | 98.8 - 106.2% |
| High (HQC) | 400 | < 4.0% | 94.8 - 111.4% | < 2.5% | 98.8 - 106.2% |
Data compiled from representative studies.[1][4][5]
Table 5: Recovery and Matrix Effect
| Parameter | Apixaban | Apixaban-¹³C-d₃ (IS) |
|---|---|---|
| Extraction Recovery | > 98%[3][4][5] | > 98%[3][4][5] |
| Matrix Effect | No significant matrix effect was observed. | |
Conclusion
The UPLC-MS/MS method described provides a rapid, sensitive, and reliable means for the quantification of apixaban in human plasma. The use of a stable isotope-labeled internal standard (Apixaban-¹³C-d₃) and a straightforward protein precipitation protocol ensures high accuracy and reproducibility. This validated method is well-suited for high-throughput analysis in clinical and research settings, supporting pharmacokinetic assessments and therapeutic drug monitoring of apixaban.
References
- 1. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lc-ms/ms assay for the determination of apixaban in human plasma [wisdomlib.org]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. A Validated LC-MS/MS Method for the Estimation of Apixaban in Human Plasma. | Journal of Applied Pharmaceutical Science [bibliomed.org]
Application Note: Solid-Phase Extraction Protocol for the Quantification of Apixaban and its Internal Standard in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apixaban is a direct factor Xa inhibitor, widely prescribed as an oral anticoagulant for the prevention and treatment of thromboembolic events. Accurate and reliable quantification of apixaban in biological matrices, such as human plasma, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. Solid-phase extraction (SPE) is a robust sample preparation technique that offers high recovery and removal of matrix interferences, leading to improved analytical sensitivity and accuracy, typically in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the solid-phase extraction of apixaban and its isotopically labeled internal standard from human plasma.
Experimental Protocols
This section details the methodology for the solid-phase extraction of apixaban from human plasma, followed by analysis using LC-MS/MS. A stable isotope-labeled internal standard, such as Apixaban-¹³C-d₃, is recommended for optimal quantification to compensate for matrix effects and variability in extraction.[1][2]
Materials and Reagents
-
Apixaban reference standard
-
Apixaban-¹³C-d₃ (Internal Standard, IS)
-
Methanol (LC-MS grade)[3]
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (≥98%)
-
Ammonium formate[3]
-
Human plasma (K₂EDTA)
-
Mixed-mode Cation Exchange (MCX) or Reversed-Phase (RP) C18 SPE cartridges
Equipment
-
Analytical balance
-
Volumetric flasks and pipettes
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)[3]
Stock and Working Solutions Preparation
-
Apixaban Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of apixaban reference standard in methanol.[3]
-
Internal Standard Stock Solution (1 mg/mL): Prepare the apixaban-¹³C-d₃ stock solution in the same manner as the apixaban stock solution.
-
Working Solutions: Prepare working solutions of apixaban and the internal standard by diluting the stock solutions with an appropriate solvent, typically methanol or a methanol/water mixture. These working solutions are used to spike into blank plasma for calibration standards and quality control (QC) samples.
Sample Preparation and Solid-Phase Extraction (SPE) Protocol
This protocol is a generic procedure and may require optimization based on the specific SPE sorbent and equipment used. A mixed-mode cation exchange (MCX) SPE is highlighted as it has been shown to provide high recoveries and low matrix effects.
-
Plasma Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.[3]
-
In a polypropylene tube, add 200 µL of the plasma sample.
-
Add a specific volume of the internal standard working solution.
-
Acidify the sample by adding 200 µL of 2% formic acid in water. This step helps in disrupting protein binding and ensures the analyte is in the correct ionization state for retention on the SPE sorbent.
-
Vortex the mixture for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition the MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water. Ensure the sorbent bed does not go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a slow and steady flow rate (approximately 1 mL/min) to ensure optimal interaction between the analytes and the sorbent.
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove hydrophilic interferences.
-
Wash the cartridge with 1 mL of methanol to remove lipids and other non-polar interferences.
-
-
Elution:
-
Elute the apixaban and internal standard from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase used for the LC-MS/MS analysis.[4]
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
-
LC-MS/MS Analysis
-
Chromatographic Column: A reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) is commonly used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile or methanol is typical.[3]
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is generally employed.[3]
-
Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer using positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM).
Data Presentation
The following table summarizes quantitative data from various studies on the analysis of apixaban in human plasma.
| Parameter | Method | Apixaban | Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Reference |
| Quantitative Performance | Mixed-Mode SPE (Oasis MCX) | Apixaban | ¹³C-d₃ Apixaban | 2–500 | 2 | >75 | |
| Quantitative Performance | Solid-Phase Extraction | Apixaban | Apixaban ¹³CD₃ | 1.01–280.00 | 1.01 | >73 | [2][4] |
| Quantitative Performance | Solid-Phase Extraction | Apixaban | Not Specified | 1.02–301.3 | 1.02 | 97.22 | |
| Quantitative Performance | Dispersive SPE (Magnetic MOF-MIP) | Apixaban | Not Specified | 1.02–200 | 1.02 | 78 | [5] |
| Quantitative Performance | Solid-Phase Extraction | Apixaban | Apixaban ¹³C D₃ | 1-250 | 0.05 | Not Reported | [1] |
Mandatory Visualization
Caption: Workflow of the solid-phase extraction protocol for apixaban.
References
- 1. researchgate.net [researchgate.net]
- 2. A liquid chromatography-tandem mass spectrometry method for the determination of apixaban in human plasma and its application to pharmacokinetics studies in the Indian population - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A liquid chromatography-tandem mass spectrometry method for the determination of apixaban in human plasma and its application to pharmacokinetics studies in the Indian population - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Selective extraction of apixaban from plasma by dispersive solid-phase microextraction using magnetic metal organic framework combined with molecularly imprinted polymer nanocomposite - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioanalytical Method for Apixaban Quantification in Preclinical and Clinical Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of apixaban in both preclinical and clinical matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Apixaban is a direct factor Xa inhibitor, and its accurate measurement in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.
Application Notes
A sensitive, selective, and rapid LC-MS/MS method has been developed and validated for the determination of apixaban in plasma.[1] This method is suitable for high-throughput analysis required in drug development. The core principle involves the separation of apixaban from endogenous plasma components using reverse-phase chromatography followed by detection using a tandem mass spectrometer. The use of a stable isotope-labeled internal standard (IS), such as apixaban-¹³CD₃ or [¹³C, ²H₇]-apixaban, is recommended to ensure high accuracy and precision by correcting for matrix effects and variability in extraction and injection.[2][3]
Sample preparation is a critical step to remove proteins and other interfering substances. The most common techniques are protein precipitation (PPT) and liquid-liquid extraction (LLE).[4][5] PPT is a simpler and faster method, often employing methanol or acetonitrile.[4][6] LLE, while more laborious, can provide cleaner extracts.[5] The choice of method may depend on the required sensitivity and the complexity of the sample matrix.
The method has been validated according to the guidelines set by the US Food and Drug Administration (US FDA).[2] Validation parameters typically include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability under various conditions.[7]
Quantitative Data Summary
The following tables summarize the key parameters from validated LC-MS/MS methods for apixaban quantification.
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Clinical Method 1 | Clinical Method 2 | Preclinical Method (Adapted) |
| LC System | Shimadzu HPLC[2] | Acquity™ UPLC[1] | UPLC System |
| Column | Thermo Beta basic-8, 100 mm x 4.6 mm, 5µ[2] | Thermo Hypersil Gold C18, 150 x 2.1 mm, 1.9 µm[1] | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[8] |
| Mobile Phase A | Ammonium formate buffer pH 4.2[2] | 2.5 mM ammonium formate (pH 3.0)[1] | 0.1% Formic Acid in Water[8] |
| Mobile Phase B | Acetonitrile[2] | 100% methanol containing 0.1% formic acid[1] | 0.1% Formic Acid in Acetonitrile[8] |
| Flow Rate | 1.0 mL/min[2] | 0.35 mL/min[1] | 0.5 mL/min[8] |
| Run Time | 3.0 min[2] | 3.0 min[1] | < 3.0 min |
| MS System | AB Sciex API 3000[5] | Xevo TQ-MS Triple Quadrupole[1] | Xevo TQ-XS Mass Spectrometer[8] |
| Ionization Mode | ESI Positive[1] | ESI Positive[1] | ESI Positive[8] |
| MRM Transition (Apixaban) | 460.2 > 443.2 m/z[2][5] | 460.17 > 199.09 m/z[1] | 460.2 > 443.2 m/z[8] |
| MRM Transition (IS) | 464.2 > 447.4 m/z (apixaban ¹³CD₃)[2][5] | 463.13 > 202.09 m/z (apixaban-d3)[1] | 463.2 > 446.2 m/z (Apixaban C13-d3)[8] |
Table 2: Method Validation Parameters
| Parameter | Clinical Method 1 | Clinical Method 2 |
| Matrix | Human Plasma[2] | Human Plasma[4] |
| Sample Preparation | Liquid-Liquid Extraction[2] | Protein Precipitation[4] |
| Linearity Range | 1.0 - 301.52 ng/mL[2] | 9.70 - 970.00 ng/mL[4] |
| LLOQ | 1.0 ng/mL[2] | 9.70 ng/mL[4] |
| Intra-day Precision (%CV) | 0.70% - 6.98%[2] | < 14.4%[4] |
| Inter-day Precision (%CV) | 0.70% - 6.98%[2] | < 14.4%[4] |
| Accuracy (% Bias) | 89.2% - 107.2%[2] | < 9.5%[4] |
| Extraction Recovery | > 98%[2] | 97.4% - 104.5%[4] |
Table 3: Pharmacokinetic Parameters of Apixaban
| Species | Dose | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) | Reference |
| Human | 10 mg (single dose) | 146.8 | 3.22 | ~50% | [9][10] |
| Human | 10 mg (single dose) | 371.57 ± 95.23 | 4 (median) | ~50% | [1][10] |
| Rat | - | - | - | ~50% or greater | [11][12] |
| Dog | - | - | - | ~50% or greater | [11][12] |
| Chimpanzee | - | - | - | ~50% or greater | [11][12] |
Experimental Protocols
Protocol 1: Apixaban Quantification in Human Plasma using Liquid-Liquid Extraction
1. Materials and Reagents
-
Apixaban reference standard[5]
-
Apixaban-¹³CD₃ (Internal Standard)[5]
-
Human plasma (K₂EDTA)[5]
-
Methanol (HPLC grade)[5]
-
Acetonitrile (HPLC grade)[5]
-
Ammonium formate (AR grade)[5]
-
Formic acid (HPLC grade)[5]
-
Ethyl acetate (HPLC grade)[2]
-
Methyl tertiary butyl ether (MTBE) (HPLC grade)[2]
-
Milli-Q water[5]
2. Stock and Working Solution Preparation
-
Apixaban Stock Solution (1 mg/mL): Accurately weigh and dissolve apixaban in methanol.[5]
-
IS Stock Solution (1 mg/mL): Accurately weigh and dissolve apixaban-¹³CD₃ in methanol.[5]
-
Working Solutions: Prepare serial dilutions of the apixaban stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples.[5] Prepare the IS working solution by diluting the IS stock solution in the same diluent.[5]
3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 250 µL of plasma sample into a polypropylene tube.
-
Add 50 µL of the IS working solution and vortex.[2]
-
Add a mixture of ethyl acetate and MTBE (70:30 v/v).[2]
-
Vortex for 10 minutes.
-
Centrifuge at 4090 rcf for 4 minutes at 5°C.[5]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 50°C.[5]
-
Reconstitute the residue in 0.5 mL of the mobile phase and inject it into the LC-MS/MS system.[5]
Protocol 2: Apixaban Quantification in Human Plasma using Protein Precipitation
1. Materials and Reagents
-
Apixaban reference standard
-
Apixaban-d3 (Internal Standard)[1]
-
Human plasma[1]
-
Methanol (HPLC grade)[1]
2. Stock and Working Solution Preparation
-
Follow the same procedure as in Protocol 1 to prepare stock and working solutions using methanol as the solvent.[1]
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.[1]
-
Add 50 µL of the IS working solution (1 µg/mL in methanol).[1]
-
Add 450 µL of methanol.[1]
-
Vortex for 5 minutes.[1]
-
Centrifuge at 13,000 rpm for 10 minutes.[1]
-
Transfer the supernatant to a vial for LC-MS/MS analysis.[1]
Protocol 3: Apixaban Quantification in Preclinical Samples (e.g., Rat Plasma)
Note: This protocol is adapted from methods validated for human plasma and may require optimization and validation for specific preclinical matrices.
1. Materials and Reagents
-
Apixaban reference standard
-
Apixaban-¹³CD₃ or Apixaban-d3 (Internal Standard)
-
Rat plasma
-
Acetonitrile (HPLC grade)[13]
2. Stock and Working Solution Preparation
-
Prepare stock solutions of apixaban and the IS in 70% acetonitrile.[13]
-
Prepare working solutions by diluting the stock solutions in 70% acetonitrile.[13]
3. Sample Preparation (Protein Precipitation)
-
Pipette a small volume of rat plasma (e.g., 50-100 µL) into a microcentrifuge tube.
-
Add the IS working solution.
-
Add 3 volumes of cold acetonitrile.
-
Vortex thoroughly.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Visualizations
Caption: General workflow for the bioanalysis of apixaban in plasma samples.
Caption: Mechanism of action of apixaban in the coagulation cascade.
References
- 1. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid determination of apixaban concentration in human plasma by liquid chromatography/tandem mass spectrometry: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rrml.ro [rrml.ro]
- 5. japsonline.com [japsonline.com]
- 6. akjournals.com [akjournals.com]
- 7. Development and Validation of an HPLC-MS/MS Method for Quantification of Apixaban in Human Plasma | Filonova | Drug development & registration [pharmjournal.ru]
- 8. waters.com [waters.com]
- 9. Lc-ms/ms assay for the determination of apixaban in human plasma [wisdomlib.org]
- 10. Apixaban: A Clinical Pharmacokinetic and Pharmacodynamic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical pharmacokinetics and pharmacodynamics of apixaban, a potent and selective factor Xa inhibitor | springermedicine.com [springermedicine.com]
- 12. Preclinical pharmacokinetics and pharmacodynamics of apixaban, a potent and selective factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sdiarticle4.com [sdiarticle4.com]
Troubleshooting & Optimization
overcoming matrix effects in apixaban LC-MS/MS analysis
Welcome to the technical support center for the LC-MS/MS analysis of apixaban. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to matrix effects in apixaban bioanalysis.
Troubleshooting Guide
This guide addresses common problems encountered during apixaban LC-MS/MS analysis, with a focus on identifying and mitigating matrix effects.
Issue 1: Low Apixaban Signal Intensity and Poor Sensitivity
Question: My apixaban signal is significantly lower than expected, or the signal-to-noise ratio is poor, making it difficult to achieve the desired limit of quantitation. What is the likely cause and how can I resolve this?
Answer: Low signal intensity for apixaban is a common symptom of ion suppression, a major type of matrix effect. This occurs when co-eluting endogenous components from the biological matrix (e.g., plasma, serum) interfere with the ionization of apixaban in the mass spectrometer's ion source, leading to a reduced ion signal.
Possible Causes and Solutions:
-
Inadequate Sample Cleanup: Complex biological matrices contain numerous compounds like phospholipids, salts, and proteins that can cause significant ion suppression.[1][2]
-
Solution: Employ a more rigorous sample preparation method to effectively remove these interfering substances. The choice of technique depends on the specific matrix and analytical requirements. Refer to the "Experimental Protocols" section for detailed procedures for Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). A comparison of the effectiveness of these methods is provided in Table 1.
-
-
Suboptimal Chromatographic Separation: If matrix components co-elute with apixaban, the likelihood of ion suppression increases.[3]
-
Solution: Optimize the LC method to achieve chromatographic separation between apixaban and the interfering matrix components.
-
Column Selection: Utilize a high-efficiency column, such as a C18 column, to improve separation.[4][5]
-
Gradient Optimization: Adjust the mobile phase gradient to better resolve apixaban from early-eluting matrix components. A shallower gradient around the retention time of apixaban can enhance separation.
-
Mobile Phase Modifiers: Use volatile, MS-compatible mobile phase additives like ammonium formate, which can improve ionization efficiency.[4][6]
-
-
-
Use of an Appropriate Internal Standard: A suitable internal standard (IS) is crucial for compensating for matrix effects.
Issue 2: Poor Reproducibility and Inconsistent Results
Question: I am observing high variability in my results between injections of the same sample or between different samples. What could be causing this lack of reproducibility?
Answer: Poor reproducibility is often linked to inconsistent matrix effects.[2] Variations in the composition of the biological matrix from one sample to another can lead to differing degrees of ion suppression, resulting in fluctuating analytical outcomes.
Possible Causes and Solutions:
-
Matrix Variability: The composition of biological samples can differ significantly between individuals or even within the same individual over time.
-
Solution: While challenging to control, using a robust sample preparation method that effectively removes a wide range of matrix components can minimize the impact of this variability. Solid-phase extraction (SPE) is often more effective in this regard compared to protein precipitation.
-
-
Inconsistent Sample Preparation: Any variability in the execution of the sample preparation protocol can lead to inconsistent removal of matrix components and, consequently, variable matrix effects.
-
Solution: Ensure that the sample preparation procedure is performed consistently for all samples, including calibration standards and quality controls. Automation of the sample preparation process can significantly improve reproducibility.[5]
-
-
Carryover: If a high-concentration sample is followed by a low-concentration sample, residual apixaban from the previous injection can lead to artificially elevated results in the subsequent analysis.
-
Solution: Optimize the autosampler wash procedure to effectively clean the injection needle and port between injections. A wash solution containing a high percentage of organic solvent is typically effective.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix.[9][10] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[3]
Q2: How can I assess the presence and magnitude of matrix effects in my apixaban assay?
A2: The most common method is the post-extraction spike technique. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a pure solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Area in presence of matrix) / (Peak Area in absence of matrix)
An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.
Q3: Which sample preparation method is best for minimizing matrix effects in apixaban analysis?
A3: The choice of sample preparation method is a trade-off between cleanliness, recovery, and throughput.
-
Protein Precipitation (PPT) is the simplest and fastest method but often provides the least effective cleanup, potentially leading to significant matrix effects.[4][11]
-
Liquid-Liquid Extraction (LLE) offers better cleanup than PPT and can provide high recovery.[6][7][12]
-
Solid-Phase Extraction (SPE) is generally considered the most effective method for removing a broad range of matrix interferences, resulting in the cleanest extracts and minimal matrix effects.[8][11]
Refer to Table 1 for a comparison of reported recovery and matrix effect data for different extraction methods.
Q4: Can I use a different internal standard if a stable isotope-labeled one is not available?
A4: While a stable isotope-labeled internal standard is ideal, a structural analog of apixaban can be used as an alternative. However, it is crucial to validate that the analog behaves similarly to apixaban during extraction and ionization to effectively compensate for matrix effects. The co-elution of the analog with apixaban is a critical factor.
Data Summary
Table 1: Comparison of Sample Preparation Methods for Apixaban Analysis
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Internal Standard Used | Reference |
| Protein Precipitation (PPT) | ~15-17% | Not explicitly quantified, but stated as not significant | Apixaban-d3 | [4] |
| Liquid-Liquid Extraction (LLE) | >98% | No significant matrix effect observed | Apixaban-¹³CD₃ | [6][7][12] |
| Solid-Phase Extraction (SPE) | >73% | Not explicitly quantified, but method showed good accuracy | Apixaban-¹³CD₃ | [8] |
| Dried Plasma Spot (DPS) Extraction | 69.7 - 85.1% | 89.3 - 102.2% | Not specified | [13] |
Note: The reported values are sourced from different studies and experimental conditions may vary.
Experimental Protocols
1. Protein Precipitation (PPT) Method [4]
-
To 100 µL of plasma sample, add 50 µL of internal standard solution (e.g., apixaban-d3 in methanol).
-
Add 450 µL of methanol to precipitate the proteins.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid-Liquid Extraction (LLE) Method [6]
-
To a polypropylene tube, add 50 µL of internal standard solution (e.g., apixaban-¹³CD₃).
-
Add 250 µL of the plasma sample.
-
Vortex the mixture.
-
Add 250 µL of 0.1M orthophosphoric acid and 250 µL of formic acid and vortex again.
-
Add 2 mL of an organic solvent mixture of ethyl acetate and methyl tertiary butyl ether (70:30 v/v).
-
Vortex for 10 minutes.
-
Centrifuge at 4090 rcf for 5 minutes at 5°C.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 50°C.
-
Reconstitute the dried residue in 0.5 mL of the mobile phase.
-
Transfer to an autosampler vial for analysis.
3. Solid-Phase Extraction (SPE) Method [8]
This is a general protocol and specific SPE cartridges and reagents may vary.
-
Conditioning: Condition the SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water.
-
Loading: Load the pre-treated plasma sample (e.g., diluted or acidified) onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., water or low percentage of methanol) to remove polar interferences.
-
Elution: Elute apixaban and the internal standard with an appropriate elution solvent (e.g., methanol with a small percentage of ammonium hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for apixaban LC-MS/MS analysis.
Caption: Troubleshooting logic for matrix effects in apixaban analysis.
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. A liquid chromatography-tandem mass spectrometry method for the determination of apixaban in human plasma and its application to pharmacokinetics studies in the Indian population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Validated LC-MS/MS Method for the Estimation of Apixaban in Human Plasma. | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Analysis of Apixaban-13C,d3 by Mass Spectrometry
Welcome to the technical support center for the analysis of Apixaban and its stable isotope-labeled internal standard, Apixaban-13C,d3, by mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and overcome common challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, helping you to identify and resolve problems to improve the signal-to-noise ratio and overall data quality.
Question: Why is the signal for my internal standard (this compound) low or inconsistent?
A low or variable signal from the internal standard can significantly impact the accuracy and precision of your results. Several factors could be contributing to this issue. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Internal Standard (IS) Solution: Verify the concentration and integrity of your this compound stock and working solutions. Ensure they were prepared correctly and have not degraded.
-
Sample Preparation: Double-check your sample preparation protocol to confirm that the internal standard was added correctly and consistently to all samples. Pipetting errors are a common source of variability.[1]
Systematic Troubleshooting Workflow:
If the initial checks do not resolve the issue, a more in-depth investigation is required. The following workflow can help pinpoint the root cause of the problem.
Question: How can I mitigate matrix effects for Apixaban analysis?
Matrix effects, such as ion suppression or enhancement, can lead to inaccurate quantification. These effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte and internal standard.
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[2]
-
Optimize Chromatography: Adjust the liquid chromatography method to separate Apixaban and its internal standard from co-eluting matrix components. This can be achieved by modifying the mobile phase composition, gradient profile, or using a different stationary phase.
-
Dilution: If the signal is sufficiently high, diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on ionization.
Question: What are the optimal mass spectrometry parameters for this compound?
Optimizing mass spectrometry parameters is crucial for achieving a good signal-to-noise ratio. The following table summarizes typical starting parameters for Apixaban and its deuterated internal standard.
| Parameter | Apixaban | This compound | Reference(s) |
| Ionization Mode | ESI Positive | ESI Positive | [3][4] |
| Precursor Ion (m/z) | 460.17 | 463.13 | [3] |
| Product Ion (m/z) | 199.09 | 202.09 | [3] |
| Declustering Potential (DP) | 50 V | 50 V | [4] |
| Collision Energy (CE) | 35 V | 35 V | [4] |
| Spray Voltage | 4200 V - 5500 V | 4200 V - 5500 V | [4][5] |
| Source Temperature | 320°C - 550°C | 320°C - 550°C | [4][5] |
Note: These are starting points and may require further optimization based on your specific instrument and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the common MRM transitions for Apixaban and this compound?
The most commonly used Multiple Reaction Monitoring (MRM) transitions are m/z 460.2 > 443.2 and m/z 460.17 > 199.09 for Apixaban, and m/z 464.2 > 447.4 and m/z 463.13 > 202.09 for this compound.[3][4][6]
Q2: What type of liquid chromatography column is recommended for Apixaban analysis?
A C18 reversed-phase column is frequently used for the separation of Apixaban.[3][7] For example, a Thermo Hypersil Gold C18 column (150 × 2.1 mm, 1.9 µm) has been shown to provide good chromatographic performance.[3]
Q3: What mobile phases are typically used for the analysis of Apixaban?
A common mobile phase composition consists of an aqueous component with an organic modifier. For example, a gradient elution using 2.5 mM ammonium formate (pH 3.0) as mobile phase A and 100% methanol with 0.1% formic acid as mobile phase B has been successfully employed.[3] Isocratic methods using acetonitrile and 0.1% formic acid in water have also been reported.[7]
Q4: How can I improve the peak shape for Apixaban?
Poor peak shape can be caused by several factors. Consider the following to improve peak symmetry:
-
Mobile Phase Additives: The addition of formic acid or ammonium formate to the mobile phase can improve peak shape by controlling the ionization state of the analyte.
-
Column Condition: Ensure the column is not degraded or contaminated. Flushing the column or replacing it if necessary can resolve peak shape issues.
-
Injection Solvent: The composition of the injection solvent should be compatible with the mobile phase to avoid peak distortion.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward method for sample cleanup.
-
To 100 µL of plasma sample, add 50 µL of the internal standard working solution (e.g., 1 µg/mL this compound in methanol).
-
Add 450 µL of cold 100% methanol.
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.[3]
LC-MS/MS Method Parameters
The following is an example of a validated LC-MS/MS method for the quantification of Apixaban.
| Parameter | Setting |
| LC System | Acquity UPLC |
| Column | Thermo Hypersil Gold C18 (150 x 2.1 mm, 1.9 µm) |
| Mobile Phase A | 2.5 mM Ammonium Formate (pH 3.0) |
| Mobile Phase B | 100% Methanol with 0.1% Formic Acid |
| Flow Rate | 0.35 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| MS System | Xevo TQ-MS Triple Quadrupole |
| Ionization | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Gradient Elution Program:
| Time (min) | %A | %B |
| 0.0 | 45 | 55 |
| 0.2 | 15 | 85 |
| 2.0 | 15 | 85 |
| 2.1 | 45 | 55 |
| 3.0 | 45 | 55 |
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. The Development of a Liquid Chromatography High-Resolution Mass Spectrometric Method for Apixaban Quantification in Dried Plasma Spots in Parallel Reaction Monitoring Mode [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. akjournals.com [akjournals.com]
Technical Support Center: Troubleshooting Poor Peak Shape in Apixaban Analysis
Welcome to the technical support center for troubleshooting chromatographic issues related to apixaban and its internal standard. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems leading to poor peak shape in LC-MS analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions regarding poor peak shape for apixaban and its internal standard, offering potential causes and solutions.
Question 1: Why am I observing significant peak tailing for both apixaban and its internal standard?
Answer:
Peak tailing is a common issue in reverse-phase chromatography and can be caused by several factors. For apixaban, a non-ionisable compound, tailing is often related to secondary interactions with the stationary phase or issues with the chromatographic system.[1]
Potential Causes and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with polar functional groups on apixaban, causing tailing.
-
Solution 1: Mobile Phase pH Adjustment: While apixaban is non-ionisable, the pH of the mobile phase can influence the ionization of residual silanols. Using a slightly acidic mobile phase (e.g., with 0.1% formic acid) can suppress silanol activity.[2]
-
Solution 2: Use of an End-Capped Column: Employ a high-quality, end-capped C18 column to minimize the number of free silanol groups.
-
Solution 3: Competing Base: In some cases, adding a small amount of a competing base to the mobile phase can help saturate the active sites on the stationary phase, though this is less common for neutral compounds.
-
-
Column Contamination or Degradation: Accumulation of matrix components from plasma samples or degradation of the stationary phase can lead to active sites that cause tailing.
-
Solution 1: Column Washing: Flush the column with a strong solvent (e.g., a high percentage of organic solvent) to remove contaminants. For stubborn contamination, a reverse flush might be effective if permitted by the column manufacturer.[3]
-
Solution 2: Guard Column Replacement: If you are using a guard column, replace it as it may be saturated with contaminants.
-
Solution 3: Column Replacement: If washing does not resolve the issue, the analytical column may be degraded and require replacement.[3]
-
-
Extra-Column Volume: Excessive tubing length or dead volume in fittings can contribute to peak broadening and tailing.
-
Solution: Ensure all connections are properly made with minimal tubing length between the injector, column, and detector.
-
Below is a troubleshooting workflow for peak tailing:
Caption: Troubleshooting workflow for peak tailing.
Question 2: My apixaban peak is fronting, what could be the cause?
Answer:
Peak fronting is less common than tailing but can occur under specific circumstances.
Potential Causes and Solutions:
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to a fronting peak shape.
-
Solution: Dilute the sample and reinject. If the peak shape improves, sample overload was the likely cause.
-
-
Injection Solvent Incompatibility: If the injection solvent is significantly stronger (i.e., has a higher organic content) than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a distorted peak.
-
Solution: Prepare your samples in a solvent that is as close in composition to the initial mobile phase as possible, or ideally, in the mobile phase itself.
-
-
Column Temperature Effects: In some cases, low column temperature can lead to poor mass transfer kinetics, which may manifest as peak fronting.
-
Solution: Try increasing the column temperature (e.g., to 30-40 °C) to see if the peak shape improves.
-
Question 3: I am observing split peaks for apixaban and/or its internal standard. What should I do?
Answer:
Split peaks are often indicative of a problem at the head of the column or an issue with the injection process.
Potential Causes and Solutions:
-
Partially Blocked Column Frit: Particulates from the sample or system can clog the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.
-
Solution 1: In-line Filter: Use an in-line filter before the analytical column to capture particulates.
-
Solution 2: Sample Filtration: Ensure all samples are filtered or centrifuged before injection.[4]
-
Solution 3: Column Backflushing: If allowed by the manufacturer, backflushing the column may dislodge the blockage. If this fails, the column may need to be replaced.
-
-
Column Void or Channeling: A void or channel can form at the head of the column over time, especially if operating at high pressures or outside the recommended pH range.[4]
-
Solution: A column with a void typically needs to be replaced. To prevent this, operate within the column's specified pressure and pH limits.
-
-
Injection Issues: Problems with the autosampler, such as a partially clogged injection needle or incorrect needle seating, can cause a split injection.
-
Solution: Perform maintenance on the autosampler, including cleaning or replacing the needle and ensuring it is correctly aligned.
-
Below is a logical diagram for troubleshooting split peaks:
Caption: Troubleshooting workflow for split peaks.
Experimental Protocols and Data
For successful analysis of apixaban, it is crucial to have a robust and well-defined experimental protocol. Below is a summary of typical LC-MS/MS parameters and a detailed example protocol based on published methods.
Table 1: Typical LC-MS/MS Parameters for Apixaban Analysis
| Parameter | Typical Value/Condition | Reference |
| LC Column | C18 (e.g., Thermo Hypersil Gold, Gemini C18) | [2][5] |
| Column Dimensions | 50-150 mm length, 2.1-4.6 mm i.d., 1.9-5 µm particle size | [2][5][6] |
| Mobile Phase A | 2.5 mM Ammonium Formate (pH 3.0) or 0.1% Formic Acid in Water | [2] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid | [2] |
| Flow Rate | 0.35 - 1.0 mL/min | [2][6] |
| Injection Volume | 5 - 10 µL | [6] |
| Column Temperature | Ambient or 30-40 °C | |
| Ionization Mode | ESI Positive | [2] |
| Internal Standard | Apixaban-d3, Apixaban 13CD3, Carbamazepine | [2][6][7] |
| MRM Transitions | Apixaban: 460.2 > 443.2; IS (Apixaban 13CD3): 464.2 > 447.4 | [5][6] |
Detailed Example Protocol: UPLC-MS/MS Method for Apixaban in Human Plasma
This protocol is adapted from a validated method for the quantification of apixaban in human plasma.[2]
1. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature and vortex briefly.
-
To a microcentrifuge tube, add 100 µL of plasma sample.
-
Add 50 µL of internal standard working solution (e.g., apixaban-d3, 1 µg/mL in methanol).
-
Add 450 µL of 100% methanol to precipitate proteins.
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Conditions
-
LC System: Acquity™ UPLC (Waters)
-
Mass Spectrometer: Xevo TQ-MS Triple Quadrupole (Waters)
-
Column: Thermo Hypersil Gold C18 (150 x 2.1 mm, 1.9 µm)[2]
-
Mobile Phase A: 2.5 mM Ammonium Formate, pH 3.0[2]
-
Mobile Phase B: 100% Methanol with 0.1% Formic Acid[2]
-
Flow Rate: 0.35 mL/min[2]
-
Gradient Program:
-
0-0.2 min: 45% A
-
0.2-0.5 min: 15% A
-
0.5-2.0 min: 15% A
-
2.0-2.1 min: 45% A
-
2.1-3.0 min: 45% A
-
-
Total Run Time: 3.0 minutes[2]
-
Injection Volume: 5 µL
-
Column Temperature: Ambient
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Apixaban: m/z 460.2 → 443.2
-
Apixaban-d3 (IS): m/z 463.3 → 202.0
-
Table 2: Example Gradient Timetable
| Time (min) | Flow Rate (mL/min) | %A | %B |
| 0.0 | 0.35 | 45 | 55 |
| 0.2 | 0.35 | 45 | 55 |
| 0.5 | 0.35 | 15 | 85 |
| 2.0 | 0.35 | 15 | 85 |
| 2.1 | 0.35 | 45 | 55 |
| 3.0 | 0.35 | 45 | 55 |
By following these troubleshooting guides and referencing the provided protocols, researchers can systematically address issues of poor peak shape for apixaban and its internal standard, leading to more accurate and reliable analytical results.
References
- 1. Stability-Indicating High-Performance Liquid Chromatographic Determination of Apixaban in the Presence of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. A liquid chromatography-tandem mass spectrometry method for the determination of apixaban in human plasma and its application to pharmacokinetics studies in the Indian population - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. japsonline.com [japsonline.com]
- 7. akjournals.com [akjournals.com]
optimization of mobile phase for apixaban and Apixaban-13C,d3 separation
Welcome to the technical support center for the chromatographic separation of apixaban and its stable isotope-labeled internal standard, Apixaban-13C,d3. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the typical mobile phases used for the separation of apixaban and its isotopic internal standard?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for apixaban analysis. Typical mobile phases consist of a mixture of an aqueous buffer and an organic modifier.
-
Organic Modifiers: Acetonitrile is frequently used, though methanol can also be an option.[1][2] The choice between acetonitrile and methanol can affect selectivity and elution strength.
-
Aqueous Buffers:
-
Phosphate Buffers: Potassium dihydrogen phosphate buffers with a pH adjusted to around 4.0 are commonly employed.[1][2]
-
Formate Buffers: Ammonium formate buffers are also utilized, particularly in LC-MS/MS applications due to their volatility.
-
Acetate Buffers: Acetate buffers have also been reported in some methods.[1]
-
-
Additives: In some cases, additives like triethylamine (TEA) are used to improve peak shape by minimizing interactions with residual silanols on the stationary phase.[1]
Q2: What type of HPLC column is recommended for apixaban separation?
A2: C18 columns are the standard choice for apixaban separation.[1][2] These columns provide the necessary hydrophobicity to retain and separate apixaban from other matrix components. The specific brand and model of the C18 column can influence selectivity, so it is advisable to screen a few different C18 chemistries during method development if optimal separation is not achieved initially.
Q3: Is isocratic or gradient elution better for this separation?
A3: Both isocratic and gradient elution methods have been successfully developed for apixaban analysis.
-
Isocratic elution , where the mobile phase composition remains constant throughout the run, is simpler and can be very robust for routine analysis once optimized.
-
Gradient elution , where the proportion of the organic modifier is increased during the run, is often preferred for complex samples or when analyzing apixaban along with its impurities or metabolites. It can help to achieve better peak shapes and shorter run times.[1] For LC-MS/MS analysis, a gradient method is often more suitable.
Q4: Will this compound co-elute with apixaban?
A4: In most reversed-phase HPLC methods, isotopically labeled internal standards like this compound will co-elute or have very similar retention times to the unlabeled analyte. This is generally acceptable for LC-MS/MS applications, as the mass spectrometer can differentiate between the two compounds based on their different mass-to-charge ratios (m/z). The primary goal of the chromatography is to separate apixaban from other interfering components in the sample matrix.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of apixaban and this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Column Silanols | Apixaban, a basic compound, can interact with acidic silanol groups on the silica-based stationary phase, leading to peak tailing.[3] To mitigate this, consider the following: - Lowering Mobile Phase pH: Adjusting the pH of the aqueous portion of the mobile phase to a lower value (e.g., pH 3-4) can suppress the ionization of silanol groups, reducing these secondary interactions.[1] - Using an End-Capped Column: Employ a high-quality, end-capped C18 column where the residual silanols have been chemically deactivated. - Adding a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites.[1] |
| Column Overload | Injecting too much sample can lead to peak fronting. Try diluting the sample or reducing the injection volume. |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Ideally, the sample should be dissolved in the initial mobile phase or a weaker solvent. |
| Column Contamination or Degradation | If peak shapes deteriorate over time, the column may be contaminated or nearing the end of its lifespan. Try flushing the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If this does not resolve the issue, the column may need to be replaced. |
Problem 2: Poor Resolution or Co-elution with Interferences
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Mobile Phase Strength | If peaks elute too early and are poorly resolved from the solvent front or other early-eluting interferences, decrease the percentage of the organic modifier in the mobile phase. This will increase retention and improve separation. |
| Mobile Phase Composition Not Optimized | The choice of organic solvent can impact selectivity. If resolution is poor with acetonitrile, try substituting it with methanol, or use a combination of both. Also, fine-tuning the pH of the aqueous buffer can alter the retention and selectivity of ionizable interferences.[1] |
| Inappropriate Column Chemistry | While C18 is standard, not all C18 columns are the same. If resolution is a persistent issue, consider trying a C18 column from a different manufacturer or a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column) to introduce different separation mechanisms. |
| Gradient Profile Needs Optimization | For gradient methods, adjust the gradient slope. A shallower gradient (slower increase in organic solvent) will generally improve the resolution between closely eluting peaks. |
Problem 3: Fluctuating Retention Times
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Mobile Phase Preparation | Ensure the mobile phase is prepared accurately and consistently for each run. Small variations in the percentage of the organic modifier or the pH of the buffer can lead to shifts in retention time.[4] |
| Column Temperature Variations | The temperature of the column can affect retention times. Use a column oven to maintain a constant and consistent temperature throughout the analysis. |
| Inadequate Column Equilibration | Before starting a sequence of injections, ensure the column is fully equilibrated with the initial mobile phase conditions. This is particularly important for gradient methods. |
| Pump Malfunction | Inconsistent flow from the HPLC pump can cause retention time variability. Check for leaks and ensure the pump is properly primed and functioning correctly. |
Experimental Protocols
Below are examples of chromatographic conditions that have been used for the analysis of apixaban. These can serve as a starting point for method development.
Table 1: Example HPLC and LC-MS/MS Method Parameters for Apixaban Analysis
| Parameter | Method 1 (HPLC-UV)[1] | Method 2 (HPLC-UV)[2] | Method 3 (LC-MS/MS) |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | C18 (250 mm x 4.6 mm, 5 µm) | C18 (e.g., 50-100 mm length, <3 µm) |
| Mobile Phase A | Potassium dihydrogen phosphate buffer (pH 4.5) | Phosphate buffer (pH 4.0) | 0.1% Formic acid in water |
| Mobile Phase B | Methanol | Acetonitrile | 0.1% Formic acid in acetonitrile |
| Elution Mode | Gradient | Isocratic (50:50 Buffer:ACN) | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.4 - 0.6 mL/min |
| Column Temp. | 30°C | Ambient | 40°C |
| Injection Vol. | 10 µL | 20 µL | 5 - 10 µL |
| Detection | UV at 220 nm | UV at 278 nm | Tandem Mass Spectrometry (ESI+) |
| Internal Std. | N/A | N/A | This compound |
Mobile Phase Optimization Workflow
The following diagram illustrates a logical workflow for optimizing the mobile phase for the separation of apixaban and its internal standard.
Caption: Workflow for mobile phase optimization.
References
Technical Support Center: Analysis of Apixaban-13C,d3 in Plasma
Welcome to the technical support center for the bioanalysis of Apixaban-13C,d3 in plasma samples. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize ion suppression and ensure accurate and reproducible results in your LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing this compound in plasma?
A1: Ion suppression is a type of matrix effect where components of the plasma sample other than the analyte of interest interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1] In the analysis of this compound, which is used as an internal standard for the quantification of apixaban, ion suppression can lead to inaccurate measurements of the analyte-to-internal standard ratio, compromising the reliability of the pharmacokinetic data.[1]
Q2: What are the primary causes of ion suppression for this compound in plasma samples?
A2: The most common culprits for ion suppression in plasma samples are phospholipids from cell membranes.[2] Other endogenous matrix components like salts, proteins, and metabolites, as well as co-administered drugs, can also contribute to this effect.[1] These substances can co-elute with this compound from the LC column and compete for ionization in the MS source.[1][2]
Q3: How does the choice of sample preparation technique impact ion suppression?
A3: Sample preparation is a critical step in minimizing ion suppression.[1] The goal is to remove interfering matrix components while efficiently recovering the analyte. Different techniques offer varying degrees of sample cleanup. While simple methods like Protein Precipitation (PPT) are fast, they are less effective at removing phospholipids.[2] More rigorous methods like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) provide cleaner extracts and significantly reduce ion suppression.[3]
Q4: Can chromatographic conditions be optimized to reduce ion suppression?
A4: Yes, optimizing chromatographic separation is a key strategy. By achieving better separation between this compound and co-eluting matrix components, the competition for ionization in the MS source can be minimized.[1] This can be accomplished by adjusting the mobile phase composition, gradient profile, and flow rate, or by selecting a different type of LC column (e.g., reversed-phase C18, HILIC).[4]
Troubleshooting Guide
This guide addresses common issues related to ion suppression of this compound.
Problem: Low or inconsistent signal intensity for this compound.
| Possible Cause | Troubleshooting Steps |
| Significant Ion Suppression | 1. Evaluate your sample preparation method. If using Protein Precipitation, consider switching to a more effective technique like Liquid-Liquid Extraction or Solid-Phase Extraction to better remove phospholipids.[2] 2. Optimize chromatography. Adjust the mobile phase gradient to better separate this compound from the region where phospholipids typically elute.[1] 3. Perform a post-column infusion experiment. This will help identify the regions of ion suppression in your chromatogram and guide further method development. |
| Poor Analyte Recovery | 1. Re-evaluate extraction parameters. For LLE, experiment with different organic solvents. For SPE, ensure the chosen sorbent and elution solvent are optimal for apixaban. 2. Check for analyte stability. Ensure that this compound is stable throughout the sample preparation and analysis process.[5] |
| Suboptimal Mass Spectrometer Settings | 1. Optimize source parameters. Adjust settings such as ion spray voltage, gas flows, and temperature to ensure efficient ionization of this compound.[5] 2. Confirm MRM transitions. Verify that you are using the correct precursor and product ion m/z values for this compound (e.g., 464.2 > 447.4 m/z).[5][6][7] |
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques used to extract apixaban and its internal standard from plasma.
Protocol 1: Protein Precipitation (PPT)
This is a rapid but less clean method suitable for initial screening.
-
To 100 µL of plasma sample, add 50 µL of the internal standard working solution (this compound).
-
Add 450 µL of cold methanol to precipitate the proteins.[4]
-
Vortex the mixture for 5 minutes.[4]
-
Centrifuge at 13,000 rpm for 10 minutes.[4]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.[4]
Protocol 2: Liquid-Liquid Extraction (LLE)
This method offers a cleaner sample extract compared to PPT.
-
To a known volume of plasma, add the internal standard (this compound).
-
Add an appropriate volume of an immiscible organic solvent (e.g., methyl tert-butyl ether).
-
Vortex thoroughly to ensure efficient extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer containing the analyte and internal standard to a new tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts and is highly effective at removing phospholipids.
-
Condition an appropriate SPE cartridge (e.g., Oasis MCX) with methanol followed by water.
-
Load the plasma sample (pre-treated with the internal standard) onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., 2% formic acid in water) to remove salts and other polar interferences.
-
Wash with a stronger solvent (e.g., methanol) to elute phospholipids.
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
Quantitative Data Summary
The following table summarizes the performance of different sample preparation techniques in the analysis of apixaban, which provides a strong indication of the expected performance for its stable isotope-labeled internal standard.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Residual Phospholipids | Reference |
| Protein Precipitation (PPT) | ~90% | High | High | [2] |
| PPT with Phospholipid Removal | >80% | Reduced | Low | [2] |
| Liquid-Liquid Extraction (LLE) | >98% | Low | Not specified | [5][6][7] |
| Supported Liquid Extraction (SLE) | >85% | Moderate | Moderate | |
| Solid-Phase Extraction (SPE) | >75% (MCX) | Low | Low |
Visualizations
Caption: Overview of sample preparation workflows.
References
- 1. longdom.org [longdom.org]
- 2. news-medical.net [news-medical.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. A Validated LC-MS/MS Method for the Estimation of Apixaban in Human Plasma. | Journal of Applied Pharmaceutical Science [bibliomed.org]
dealing with variability in Apixaban-13C,d3 internal standard response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Apixaban-13C,d3 internal standard (IS) response during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a stable isotope-labeled (SIL) internal standard, and why is this compound considered a good choice for quantifying Apixaban?
A stable isotope-labeled (SIL) internal standard is a form of the analyte of interest where one or more atoms have been replaced with their heavy stable isotopes (e.g., ¹³C, ²H/D, ¹⁵N).[1] this compound is considered an ideal internal standard for the quantification of apixaban because it is chemically identical to the analyte.[2][3] This structural identity ensures that it co-elutes with apixaban and experiences similar extraction recovery and matrix effects during LC-MS/MS analysis, thus providing accurate correction for variations in the analytical process.[4][5][6]
Q2: What are the common causes of variability in the this compound internal standard response?
Variability in the internal standard response can arise from several factors throughout the analytical workflow.[1][7] These can be broadly categorized as:
-
Sample Preparation Issues: Inconsistent pipetting, incomplete mixing of the IS with the sample, or variability in extraction efficiency can lead to fluctuations in the IS response.[1]
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can enhance or suppress the ionization of the IS in the mass spectrometer source, leading to inconsistent responses between samples.[4]
-
Instrumental Issues: Problems with the LC-MS/MS system, such as inconsistent injection volumes, fluctuations in the mass spectrometer source conditions, or system contamination, can cause drift or random variations in the IS signal.[1][8]
-
Internal Standard Stability: Degradation of the this compound in the stock solution or in the biological matrix during sample preparation can result in a decreased response.[1]
-
Isotopic Purity and Stability: While ¹³C and ¹⁵N labels are generally stable, deuterium (d3) labels can sometimes undergo back-exchange with protons from the solvent, although this is less common for labels on carbon atoms.[2] It's crucial that the labeled internal standard is free of unlabeled species to avoid interference.[2]
Q3: What is an acceptable level of variability for the this compound internal standard response in a bioanalytical run?
While consistent internal standard responses are ideal, some variability is expected.[1] A common practice in regulated bioanalysis is to set acceptance criteria for the IS response. For instance, an IS response that is <50% and >150% of the mean IS response for the batch may be flagged for investigation.[1] However, it is important to evaluate the impact of any variability on the accuracy of the analyte quantification. If the IS response variability tracks with that of the calibration standards and quality controls (QCs), it may not negatively affect the results.[1]
Troubleshooting Guides
Issue 1: Inconsistent or Drifting Internal Standard Peak Areas Across an Analytical Run
A common problem encountered is a gradual increase or decrease in the this compound peak area throughout an analytical batch, or erratic, unpredictable responses.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting inconsistent internal standard responses.
Step-by-Step Guide:
-
Review System Suitability: Before analyzing samples, a system suitability test (SST) should be performed to ensure the LC-MS/MS system is performing optimally. If the SST fails, investigate the instrument.
-
Investigate LC-MS System:
-
Check for Leaks: Inspect all fittings and connections for any signs of leaks.
-
Autosampler Check: Ensure the injection needle is not clogged and there are no air bubbles in the syringe.
-
Column Performance: Evaluate peak shape and retention time. A deteriorating column can lead to poor chromatography and inconsistent responses.
-
Mass Spectrometer Source: Clean the ion source as it can become contaminated over time, leading to signal suppression.
-
-
Review Sample Preparation Records: Carefully examine the sample preparation logs for any deviations from the standard operating procedure (SOP). Look for inconsistencies in reagent additions, incubation times, or extraction procedures.
-
Re-prepare a Subset of Samples: If inconsistencies are suspected, re-prepare a few of the affected samples along with fresh calibration standards and QCs to see if the issue is reproducible.
-
Investigate Matrix Effects: Matrix effects can cause significant variability.
-
Post-column Infusion Experiment: This experiment can help identify if co-eluting matrix components are suppressing or enhancing the IS signal.
-
Evaluate Different Extraction Methods: If matrix effects are significant, consider alternative sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to achieve a cleaner extract.
-
Issue 2: Low Internal Standard Response in All Samples
A consistently low response for this compound across the entire batch can indicate a problem with the internal standard solution itself or a systematic error in sample preparation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for consistently low internal standard response.
Step-by-Step Guide:
-
Check Internal Standard Solutions:
-
Concentration Verification: Double-check the calculations used to prepare the stock and working solutions of this compound.
-
Stability: Ensure the solutions have been stored correctly and are within their expiration date. This compound is generally stable when stored at -20°C.[9][10]
-
Prepare Fresh Solutions: If there is any doubt about the integrity of the existing solutions, prepare fresh stock and working solutions from a reliable source.
-
-
Review Sample Preparation Procedure:
-
Pipetting Volumes: Verify that the correct volume of the IS working solution was added to each sample. Use calibrated pipettes.
-
Extraction Efficiency: A consistently low extraction recovery will result in a low IS response. Evaluate the efficiency of your chosen extraction method.
-
-
Check Instrument Sensitivity:
-
Direct Infusion: Infuse a known concentration of the this compound solution directly into the mass spectrometer to confirm that the instrument is tuned correctly and has adequate sensitivity for the compound.
-
Experimental Protocols
Protocol 1: Bench-Top Stability Assessment of this compound in Matrix
Objective: To determine the stability of this compound in the biological matrix at room temperature for the duration of a typical sample preparation workflow.
Materials:
-
Blank biological matrix (e.g., human plasma)
-
This compound stock solution
-
Calibrated pipettes
-
Vortex mixer
-
LC-MS/MS system
Procedure:
-
Prepare a spiked matrix sample by adding a known concentration of this compound working solution to the blank biological matrix.
-
Vortex the spiked matrix thoroughly to ensure homogeneity.
-
Immediately process an aliquot of the spiked matrix (T=0) according to your established sample preparation method and analyze it by LC-MS/MS.
-
Leave the remaining spiked matrix at room temperature.
-
At predetermined time points (e.g., 1, 2, 4, and 6 hours), take aliquots of the spiked matrix, process them, and analyze by LC-MS/MS.
-
Calculate the percentage difference in the IS peak area at each time point relative to the T=0 sample.
Acceptance Criteria: The mean peak area at each time point should be within ±15% of the mean peak area at T=0.
Protocol 2: Evaluation of Matrix Effects using Post-Extraction Spiking
Objective: To assess the degree of ion suppression or enhancement on the this compound signal caused by the sample matrix.
Materials:
-
Blank biological matrix from at least six different sources
-
This compound working solution
-
Mobile phase
-
LC-MS/MS system
Procedure:
-
Set A: Prepare a set of samples by spiking the this compound working solution into the mobile phase.
-
Set B: Extract blank biological matrix from the different sources using your established sample preparation method. After the final extraction step, spike the extracts with the same concentration of this compound as in Set A.
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the matrix factor (MF) for each source:
-
MF = (Peak Area in the presence of matrix (Set B)) / (Peak Area in the absence of matrix (Set A))
-
Data Interpretation:
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The coefficient of variation (%CV) of the matrix factors across the different sources should ideally be ≤15%.
Quantitative Data Summary
| Parameter | Typical Acceptance Criteria | Potential Impact of Deviation |
| Internal Standard Response Variation | Within 50-150% of the mean response of the batch[1] | High variability can indicate issues with sample preparation, matrix effects, or instrument performance, potentially compromising data accuracy.[11] |
| Bench-Top Stability | ±15% deviation from T=0 response | Degradation of the internal standard can lead to inaccurate quantification.[1] |
| Matrix Factor %CV | ≤15% | High variability in matrix effects across different samples can lead to poor precision and accuracy. |
| Extraction Recovery %CV | ≤15% | Inconsistent recovery can contribute to variability in the internal standard response. |
By following these troubleshooting guides and experimental protocols, researchers can systematically identify and address the root causes of variability in their this compound internal standard response, leading to more robust and reliable bioanalytical data.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. waters.com [waters.com]
- 6. scispace.com [scispace.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. fda.gov [fda.gov]
addressing carryover issues in apixaban bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address carryover issues encountered during the bioanalysis of apixaban.
Troubleshooting Guides
Question: I am observing significant carryover of apixaban in my blank injections after running a high concentration sample. What are the initial steps to resolve this?
Answer:
Initial troubleshooting should focus on the autosampler wash and column equilibration, as these are common sources of carryover.
Recommended Initial Actions:
-
Optimize Autosampler Wash: The composition of the wash solution is critical for effectively removing apixaban residues from the needle and injection port.
-
Increase Column Equilibration Time: Ensure that the column is adequately flushed with the initial mobile phase conditions to remove any residual apixaban from the previous injection.
Experimental Protocol: Initial Carryover Assessment
-
Inject a high concentration apixaban standard (e.g., the upper limit of quantification, ULOQ).
-
Inject a series of at least three blank samples (matrix without analyte).
-
Analyze the chromatograms of the blank injections for the presence of an apixaban peak.
-
The carryover percentage can be calculated as: (Peak Area in Blank / Peak Area of LLOQ) * 100. The acceptance criterion is typically less than 20% of the lower limit of quantification (LLOQ) peak area.[1]
Question: My initial troubleshooting steps were not sufficient to eliminate carryover. What advanced strategies can I employ?
Answer:
If basic steps fail, a more systematic approach is needed to identify and eliminate the source of the carryover. This involves using stronger wash solutions and systematically isolating different components of the LC-MS/MS system.
Advanced Troubleshooting Workflow:
The following diagram outlines a systematic approach to troubleshooting persistent carryover issues.
Caption: Systematic workflow for troubleshooting persistent apixaban carryover.
Table 1: Recommended Autosampler Wash Solutions for Apixaban Bioanalysis
| Wash Solution Composition | Type | Rationale |
| Acetonitrile:Water (70:30, v/v) | Standard | A common starting point for reversed-phase methods.[2] |
| Methanol:Acetonitrile:2-Propanol:Water:Formic Acid (25:25:25:23:2, v/v/v/v/v) | Strong | A strong, multi-component organic wash solution designed to remove stubborn residues.[1] |
| Mobile Phase B (e.g., Acetonitrile with 0.1% Formic Acid) | Method-Specific | Using the strong elution solvent of the gradient can be effective. |
| Isopropanol | Strong Organic | Excellent at dissolving a wide range of organic compounds. |
Experimental Protocol: Isolating the Source of Carryover
-
Autosampler Isolation:
-
Disconnect the analytical column and replace it with a zero-dead-volume union.
-
Inject a high concentration standard followed by a blank.
-
If carryover is still observed, the source is likely the autosampler (needle, injection valve, rotor seal).
-
-
Column Isolation:
-
If the autosampler is ruled out, the column is the next likely source.
-
Replace the suspect column with a new or thoroughly cleaned column of the same type.
-
Repeat the carryover experiment. If the carryover is resolved, the original column was the source.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical acceptance criterion for apixaban carryover?
A1: The generally accepted limit for carryover in bioanalytical methods is that the peak in a blank injection following a high concentration standard should be no more than 20% of the peak area of the Lower Limit of Quantification (LLOQ).[1]
Q2: Can the sample preparation method influence carryover?
A2: Yes, the cleanliness of the extracted sample can impact carryover. While simpler methods like protein precipitation (PP) are common for apixaban, they may result in less clean extracts compared to solid-phase extraction (SPE).[3][4] A cleaner sample can lead to less residue buildup in the LC system.
Q3: How does the mobile phase composition affect apixaban carryover?
A3: The mobile phase, particularly the organic solvent and additives, plays a role in preventing and removing carryover. Using a mobile phase with sufficient elution strength (e.g., a higher percentage of acetonitrile or methanol in the gradient) and appropriate additives (e.g., formic acid to aid in protonation and improve peak shape) can help minimize carryover from the column. Some studies have successfully used mobile phases consisting of ammonium formate and methanol with formic acid.[4]
Q4: I've tried multiple wash solutions and the carryover is still present. What else could be the cause?
A4: If extensive troubleshooting of the autosampler and column does not resolve the issue, consider the possibility of system-wide contamination. This can include contaminated mobile phase solvents, reconstitution solvents, or even the blank matrix itself. Prepare fresh mobile phases and use a new source of blank matrix to test this possibility. Worn instrument components like rotor seals and stators can also be a source of persistent carryover.[5]
Q5: What is the logical relationship between identifying and resolving carryover?
A5: The logical process involves a stepwise isolation of potential sources, followed by targeted corrective actions.
Caption: Logical flow from hypothesis to resolution for carryover issues.
Table 2: Summary of Quantitative Carryover Data for Apixaban from a Published Study
| Analyte | High Concentration Standard | LLOQ | Carryover (%) | Reference |
| Apixaban | 1600 nmol/L | 5 nmol/L | 14% | [1] |
This table provides an example of a reported carryover value for apixaban, which was within the acceptable 20% of the LLOQ criterion.[1]
References
- 1. Quantification of Apixaban, Dabigatran, Edoxaban, and Rivaroxaban in Human Serum by UHPLC-MS/MS—Method Development, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. waters.com [waters.com]
- 4. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing MS/MS Parameters for Apixaban-13C,d3 Detection
Welcome to the technical support center for the MS/MS analysis of Apixaban and its stable isotope-labeled internal standard, Apixaban-13C,d3. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for Apixaban and this compound?
A1: The selection of Multiple Reaction Monitoring (MRM) transitions is critical for selective and sensitive quantification. The most commonly reported precursor ion for Apixaban corresponds to its protonated molecule [M+H]+. For this compound, the precursor ion will have a mass shift corresponding to the number of heavy isotopes. The product ions are generated by fragmentation of the precursor ion in the collision cell.
Based on published literature, the following MRM transitions are recommended.[1][2][3] It is important to note that the optimal transitions may vary slightly depending on the specific mass spectrometer used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Apixaban | 460.2 | 443.2 | Positive |
| Apixaban | 460.17 | 199.09 | Positive |
| Apixaban | 460.2 | 417.2 | Positive |
| This compound | 464.2 | 447.4 | Positive |
| Apixaban-d3 | 463.13 | 202.09 | Positive |
Q2: How should I optimize the collision energy (CE) and declustering potential (DP) for Apixaban and its internal standard?
A2: Collision energy and declustering potential are instrument-dependent parameters that significantly impact sensitivity. While published methods provide starting points, empirical optimization is essential for achieving the best performance on your specific LC-MS/MS system.
Experimental Protocol: Optimization of MS/MS Parameters
-
Solution Preparation: Prepare a standard solution of Apixaban and this compound (e.g., 100 ng/mL) in a suitable solvent mixture, such as methanol or acetonitrile/water (50:50 v/v) with 0.1% formic acid.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Precursor Ion Selection: In the MS1 scan mode, identify the protonated molecular ion ([M+H]+) for both Apixaban (m/z ~460.2) and this compound (m/z ~464.2).
-
Product Ion Scan: Select the precursor ion for Apixaban and perform a product ion scan to identify the most abundant and stable fragment ions. Repeat this for this compound.
-
MRM Optimization:
-
Collision Energy (CE): For each selected MRM transition, perform a CE ramp experiment. Infuse the standard solution and acquire data while the CE is varied over a range (e.g., 10-60 eV). Plot the signal intensity against the CE to determine the optimal value that yields the highest intensity for each product ion.
-
Declustering Potential (DP): After setting the optimal CE, vary the DP over a suitable range (e.g., 20-150 V) and monitor the signal intensity of the precursor ion. The optimal DP will maximize the precursor ion signal without causing in-source fragmentation.
-
-
Verification: Once the optimal CE and DP values are determined, confirm the sensitivity and stability of the MRM transitions by injecting a series of dilutions of the standard solution.
Troubleshooting Guide
This section addresses common issues encountered during the LC-MS/MS analysis of Apixaban.
Problem 1: Low Sensitivity or Poor Signal Intensity
| Potential Cause | Troubleshooting Step |
| Suboptimal MS/MS Parameters | Re-optimize collision energy and declustering potential using the direct infusion method described in the FAQs. |
| Matrix Effects | The presence of endogenous components in the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte.[1] Consider the following:Improve Sample Preparation: Switch to a more rigorous sample preparation technique. If using protein precipitation, consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner extracts.Chromatographic Separation: Ensure adequate chromatographic separation of Apixaban from co-eluting matrix components. Adjust the gradient or mobile phase composition.Dilution: Dilute the sample to reduce the concentration of interfering matrix components. |
| Inefficient Ionization | Optimize the electrospray ionization (ESI) source parameters, including spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature. Apixaban is typically analyzed in positive ion mode.[4][5] |
| Poor Sample Recovery | Evaluate the efficiency of your sample extraction method. Perform recovery experiments by comparing the signal of a sample spiked before extraction to a sample spiked after extraction. |
Problem 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Potential Cause | Troubleshooting Step |
| Column Overload | Inject a lower concentration of the sample. |
| Incompatible Mobile Phase | Ensure the pH of the mobile phase is appropriate for Apixaban. The addition of a small amount of formic acid (0.1%) to the mobile phase is common practice to improve peak shape for basic compounds like Apixaban. |
| Column Degradation | The analytical column may be degraded or contaminated. Flush the column with a strong solvent, or if the problem persists, replace the column. |
| Secondary Interactions | Interactions between the analyte and active sites on the column can cause peak tailing. Consider using a column with end-capping or a different stationary phase. |
Problem 3: High Background Noise or Interferences
| Potential Cause | Troubleshooting Step |
| Contaminated Mobile Phase or LC System | Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly. |
| Carryover | Inject a blank sample after a high-concentration sample to check for carryover. Optimize the autosampler wash procedure by using a strong solvent. |
| Endogenous Interferences | As with matrix effects, improve sample preparation and chromatographic separation to resolve Apixaban from interfering compounds. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This method is rapid and straightforward but may result in less clean extracts compared to other techniques.[5]
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Internal Standard Spiking: Add a specific volume of the this compound internal standard working solution (e.g., 10 µL of a 1 µg/mL solution).
-
Precipitation: Add a precipitating agent, typically 3-4 volumes of cold acetonitrile or methanol (e.g., 300-400 µL).[5][6]
-
Vortexing: Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent (e.g., 100 µL of 50:50 acetonitrile:water). This step helps to concentrate the analyte and exchange the solvent.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
SPE provides cleaner extracts and can be automated for high-throughput analysis.
-
Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by water or an appropriate buffer.
-
Sample Loading: Load the pre-treated plasma sample (e.g., diluted with an acidic buffer) onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interfering compounds.
-
Elution: Elute Apixaban and the internal standard using a suitable elution solvent (e.g., methanol with a small percentage of ammonium hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a mobile phase-compatible solvent.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: A generalized workflow for the quantitative analysis of Apixaban in plasma.
Caption: A logical troubleshooting guide for low signal intensity in Apixaban analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. A Validated LC-MS/MS Method for the Estimation of Apixaban in Human Plasma. | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 3. japsonline.com [japsonline.com]
- 4. rrml.ro [rrml.ro]
- 5. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
impact of different anticoagulants on apixaban quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with apixaban. It addresses common issues encountered during the quantification of apixaban, particularly concerning the impact of other anticoagulants.
Frequently Asked Questions (FAQs)
Q1: My anti-Xa assay results for apixaban seem inaccurate when the patient was previously on heparin. Why is this happening and what can I do?
A1: Concurrent or recent use of unfractionated heparin (UFH) or low-molecular-weight heparin (LMWH) can significantly interfere with anti-Xa assays calibrated for apixaban.[1][2][3][4] Both heparin and apixaban inhibit Factor Xa, and most anti-Xa assays cannot distinguish between the two, leading to falsely elevated results. This can create challenges in accurately assessing the anticoagulant effect of apixaban and in managing the transition between these drugs.[3][4]
Troubleshooting Steps:
-
Establish a Baseline: Before initiating heparin in a patient taking apixaban, obtain a baseline anti-Xa level to understand the residual effect of apixaban.[1][2]
-
Alternative Assays: Consider using alternative assays that are less affected by heparin, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for quantifying apixaban directly.[5] However, LC-MS/MS is not always readily available in clinical settings.
-
Heparinase Treatment: A novel laboratory method involves treating the plasma sample with heparinase to eliminate the interference from heparin before performing the anti-Xa assay. This allows for a more accurate measurement of the heparin level in patients who have also taken apixaban.[4]
-
Time-Delayed Sampling: Whenever possible, draw blood samples for apixaban measurement when the effect of heparin has diminished. However, the timing can be complex and depends on the type of heparin used.
Q2: Can I use a standard heparin-calibrated anti-Xa assay to measure apixaban concentrations in an emergency?
A2: While specific anti-Xa assays calibrated for apixaban are recommended for accurate quantification, some studies suggest that heparin-calibrated anti-Xa assays can be used to estimate the presence and approximate concentration of apixaban, especially in urgent situations where a specific assay is unavailable.[6][7][8][9][10] There is a strong linear correlation between the results of heparin-calibrated anti-Xa assays and actual apixaban concentrations.[6][7][8] However, it is crucial to understand the limitations and potential for inaccuracy. The results should be interpreted with caution and, if possible, confirmed with a specific assay or LC-MS/MS.[5]
Q3: How do other Direct Oral Anticoagulants (DOACs) like rivaroxaban or edoxaban affect apixaban quantification?
A3: Rivaroxaban and edoxaban are also direct Factor Xa inhibitors and will interfere with anti-Xa assays intended for apixaban, leading to cumulative and falsely elevated readings.[11][12][13] It is not possible to distinguish between these agents using a standard anti-Xa assay. If a patient is taking more than one anti-Xa DOAC, the assay result will reflect the total anti-Xa activity and not the level of a specific drug.[14] Dabigatran, a direct thrombin inhibitor, does not directly interfere with anti-Xa assays but can influence global coagulation tests.[15][16][17] The concurrent use of multiple DOACs is contraindicated due to the high risk of bleeding.[18]
Troubleshooting Steps:
-
Accurate Medication History: A precise record of all anticoagulants the patient is taking is essential for interpreting assay results.
-
Specific Assays: If quantification of a specific DOAC is necessary, LC-MS/MS is the most reliable method to differentiate between them.[19]
Q4: My prothrombin time (PT) and activated partial thromboplastin time (aPTT) results are prolonged in a patient on apixaban. Can I use these tests to quantify the drug's effect?
A4: While apixaban can prolong PT and aPTT, these tests are not reliable for quantifying its anticoagulant effect.[13][20][21] The degree of prolongation is variable among patients and depends on the specific reagents used in the assay.[11][13] Therefore, PT and aPTT are not recommended for routine monitoring of apixaban therapy.[20] A marked prolongation, however, might indicate excessive anticoagulation and an increased risk of bleeding.[20]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly high apixaban levels from anti-Xa assay | Concurrent use of other Factor Xa inhibitors (e.g., rivaroxaban, heparin).[1][3][11] | Review patient's medication history. Use LC-MS/MS for specific quantification if necessary. Consider heparinase treatment of the sample if heparin interference is suspected.[4] |
| Inconsistent apixaban measurements between different labs | Use of different anti-Xa assay calibrators (apixaban-specific vs. heparin).[7][8] | Ensure the same type of calibrated assay is used for serial measurements. Note the calibrator used when reporting results. |
| Prolonged PT/aPTT in an apixaban-treated patient | Expected pharmacological effect of apixaban. | Do not use PT/aPTT for routine apixaban monitoring.[13][20] Use a calibrated anti-Xa assay or LC-MS/MS for accurate quantification. |
| Difficulty in monitoring apixaban during transition to/from UFH | Interference of UFH with the anti-Xa assay for apixaban.[1][2] | Obtain a baseline anti-Xa level before starting UFH.[1] Use a specialized assay like a heparinase-treated sample or monitor with aPTT for heparin effect, being mindful of potential apixaban influence.[4] |
Quantitative Data Summary
Table 1: Impact of Other DOACs on Coagulation Assays
| Anticoagulant | Effect on PT | Effect on aPTT | Sensitivity of Anti-Xa Assay |
| Apixaban | Less sensitive compared to rivaroxaban and edoxaban.[11][13] | Less sensitive compared to rivaroxaban and edoxaban.[11][13] | High sensitivity with specific calibrators.[22] |
| Rivaroxaban | More sensitive than apixaban.[11][13] | More sensitive than apixaban.[11][13] | High sensitivity with specific or heparin calibrators.[7] |
| Edoxaban | More sensitive than apixaban.[11][13] | More sensitive than apixaban.[11][13] | High sensitivity.[11] |
| Dabigatran | Variable prolongation.[16][17] | Significant prolongation.[16][17] | No direct effect on anti-Xa assays. |
Table 2: Expected Peak and Trough Anti-Xa Levels for Apixaban (5 mg twice daily)
| Parameter | Anti-Xa Level (ng/mL) |
| Peak (3-4 hours post-dose) | 102 - 155[23] |
| Trough (immediately before next dose) | Varies, can be up to 150 ng/mL for low dose[20] |
Note: These ranges are based on pharmacokinetic studies and are not to be interpreted as therapeutic targets. Individual patient results may vary.[14]
Experimental Protocols
1. Chromogenic Anti-Xa Assay for Apixaban Quantification
This automated assay measures the concentration of direct Factor Xa inhibitors in citrated plasma.
-
Principle: The assay is based on the neutralization of a known amount of Factor Xa by apixaban in the patient sample. The residual Factor Xa then cleaves a synthetic chromogenic substrate, releasing a colored compound (paranitroaniline - pNA). The color intensity is measured kinetically at 405 nm and is inversely proportional to the apixaban concentration in the sample.[22]
-
Methodology:
-
Patient plasma is centrifuged to be platelet-poor.
-
The plasma is incubated with a known excess of Factor Xa. Apixaban in the plasma will bind to and inhibit Factor Xa.
-
A chromogenic substrate specific for Factor Xa is added.
-
The residual, uninhibited Factor Xa cleaves the substrate, releasing pNA.
-
The rate of pNA release is measured spectrophotometrically at 405 nm.
-
The apixaban concentration is determined by comparing the result to a standard curve generated using apixaban calibrators.[22]
-
2. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This is a highly sensitive and specific method for the direct quantification of apixaban.
-
Principle: UPLC separates apixaban from other components in the plasma sample based on its physicochemical properties. The separated apixaban is then ionized and detected by a mass spectrometer, which identifies and quantifies the drug based on its unique mass-to-charge ratio.
-
Methodology:
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation followed by centrifugation to remove proteins.
-
Chromatographic Separation: The supernatant is injected into a UPLC system equipped with a suitable column (e.g., Thermo Hypersil GOLD). A gradient elution with a mobile phase (e.g., ammonium formate and methanol with formic acid) is used to separate apixaban.[5]
-
Mass Spectrometric Detection: The eluent from the UPLC is introduced into a mass spectrometer, typically using electrospray ionization (ESI) in the positive mode. The instrument is set to monitor for specific precursor and product ion transitions for apixaban to ensure specificity and sensitivity.[5]
-
Quantification: The concentration of apixaban in the sample is determined by comparing the peak area of the analyte to that of an internal standard and referencing a calibration curve prepared with known concentrations of apixaban.[5]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. bhm.scholasticahq.com [bhm.scholasticahq.com]
- 3. acforum-excellence.org [acforum-excellence.org]
- 4. A Novel Laboratory Assay to Monitor Unfractionated Heparin Dosing in Patients Taking Apixaban Prior to Hospital Admission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of a Heparin-Calibrated Antifactor Xa Assay for Measuring the Anticoagulant Effect of Oral Direct Xa Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Accuracy of a Single, Heparin-Calibrated Anti-Xa Assay for the Measurement of Rivaroxaban, Apixaban, and Edoxaban Drug Concentrations: A Prospective Cross-Sectional Study [frontiersin.org]
- 9. Heparin Anti-Xa Activity, a Readily Available Unique Test to Quantify Apixaban, Rivaroxaban, Fondaparinux, and Danaparoid Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A universal anti‐Xa assay for rivaroxaban, apixaban, and edoxaban measurements: method validation, diagnostic accuracy and external validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Direct oral anticoagulant (DOAC) interference in hemostasis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of the effect of the anti-Xa direct oral anticoagulants apixaban, edoxaban, and rivaroxaban on coagulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Direct Xa Inhibitor Levels | Test Fact Sheet [arupconsult.com]
- 15. Dabigatran but not rivaroxaban or apixaban treatment decreases fibrinolytic resistance in patients with atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Effects of dabigatran, rivaroxaban, and apixaban on fibrin network permeability, thrombin generation, and fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
- 19. tandfonline.com [tandfonline.com]
- 20. Apixaban Anticoagulant Monitoring | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 21. Direct oral anticoagulants--interference with laboratory tests and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Laboratory Assessment of the Anticoagulant Activity of Apixaban in Patients With Nonvalvular Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Apixaban and rivaroxaban anti-Xa level utilization and associated bleeding events within an academic health system - PMC [pmc.ncbi.nlm.nih.gov]
reducing analytical variability in apixaban assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce analytical variability in apixaban assays.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for quantifying apixaban concentration in plasma?
The most reliable and accurate method for quantifying apixaban is a chromogenic anti-Xa assay that has been specifically calibrated for apixaban.[1][2][3] Standard coagulation tests such as Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT) are not recommended for determining apixaban concentration due to their limited sensitivity and high variability.[1][3][4] While Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is highly accurate, it is not as widely available for routine clinical testing.[2][4]
Q2: Can I use a heparin-calibrated anti-Xa assay to measure apixaban?
While an anti-Xa assay calibrated for low-molecular-weight heparin (LMWH) can detect the presence of apixaban, it cannot provide an accurate quantification of the drug concentration.[3][5] If a specific apixaban-calibrated assay is unavailable, an LMWH-calibrated assay can be used to exclude clinically relevant apixaban levels, but for quantitative measurement, a drug-specific assay is necessary.[3][5]
Q3: What are the expected therapeutic ranges for apixaban?
Expected peak and trough plasma concentrations of apixaban can vary based on the dosage and indication. The following table summarizes typical on-therapy ranges.
| Dosage Regimen | Indication | Trough Levels (ng/mL) | Peak Levels (ng/mL) |
| 5 mg twice daily | Stroke prevention in nonvalvular atrial fibrillation | 41-230 | 91-321[2][6] |
| 2.5 mg twice daily | Stroke prevention in nonvalvular atrial fibrillation (reduced dose) | 34-162 | 69-221[6] |
| 10 mg twice daily | Treatment of DVT and PE (first 7 days) | 41-335 | 111-572[6] |
| 5 mg twice daily | Treatment of DVT and PE | 22-177 | 59-302[6] |
| 2.5 mg twice daily | Prevention of recurrent VTE | 11-90 | 30-153[6] |
| 2.5 mg twice daily | Prevention of VTE following hip or knee replacement | 23-109 | 41-146[6] |
Q4: When should blood samples be collected for peak and trough level determination?
For accurate assessment of apixaban levels:
-
Peak levels: Blood samples should be drawn 3 to 4 hours after the apixaban dose is administered.[6]
-
Trough levels: Samples should be collected immediately before the next scheduled dose.[6]
It is critical to document the time of the last dose relative to the blood draw.[3]
Troubleshooting Guide
Issue 1: High variability or inconsistent results in my apixaban anti-Xa assay.
| Potential Cause | Troubleshooting Step |
| Inter-assay variability | Different instrument-reagent combinations can produce varying results.[7][8] Ensure consistent use of the same assay kit and instrument for a given study. |
| Pre-analytical errors | Improper sample collection, processing, or storage can significantly impact results.[9] Review and standardize all pre-analytical procedures. |
| Incorrect calibrators | Using calibrators not specific to apixaban will lead to inaccurate quantification.[6] Always use apixaban-specific calibrators and controls. |
| Presence of interfering substances | Concomitant use of other anticoagulants, such as heparin, can falsely elevate apixaban levels.[10][11] Review patient medication history and consider the timing of sample collection. Some assays contain heparin neutralizers to mitigate this interference.[11] |
Issue 2: My results show a poor correlation with the expected clinical outcome.
| Potential Cause | Troubleshooting Step |
| Patient-specific factors | Age, gender, race, and underlying health conditions can influence drug metabolism and assay results.[9] Consider these variables when interpreting results. |
| Incorrect timing of sample collection | Drawing blood at inconsistent times relative to the last dose will lead to misleading peak or trough level measurements.[3] Strictly adhere to recommended collection times for peak and trough analysis. |
| Assay sensitivity | The sensitivity of anti-Xa assays can vary between different commercial kits.[12] Ensure the assay used has the appropriate dynamic range for the expected apixaban concentrations. |
Experimental Protocols
1. Chromogenic Anti-Xa Assay for Apixaban Quantification
This protocol provides a general methodology for a chromogenic anti-Xa assay. Specific details may vary based on the commercial kit and instrument used.
-
Principle: The assay measures the residual amount of Factor Xa (FXa) that has not been inhibited by apixaban in the plasma sample. This residual FXa cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline), which is measured spectrophotometrically at 405 nm. The color intensity is inversely proportional to the apixaban concentration.[13]
-
Sample Preparation:
-
Assay Procedure:
-
Prepare a calibration curve using apixaban-specific calibrators.
-
Dilute patient plasma samples as required by the assay protocol.
-
Add a known amount of excess FXa to the diluted plasma. Apixaban in the sample will inhibit a portion of this FXa.
-
Add a chromogenic substrate specific for FXa.
-
The residual, uninhibited FXa will cleave the substrate, leading to a color change.
-
Measure the rate of color change (OD/min) at 405 nm using a spectrophotometer or automated coagulation analyzer.[12]
-
-
Data Analysis:
-
Plot the OD/min against the apixaban concentrations of the calibrators to generate a standard curve.
-
Determine the apixaban concentration in the patient samples by interpolating their OD/min values from the standard curve.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the absolute quantification of apixaban.
-
Principle: This method separates apixaban from other plasma components using high-performance liquid chromatography (HPLC). The separated apixaban is then ionized and fragmented, and the resulting mass fragments are detected by a mass spectrometer. The amount of apixaban is quantified by comparing the signal intensity to that of a known concentration of an internal standard.
-
Sample Preparation:
-
Collect and process blood samples to obtain platelet-poor plasma as described for the chromogenic assay.
-
Perform a protein precipitation step, typically by adding an organic solvent (e.g., acetonitrile) containing a known concentration of an internal standard (e.g., a stable isotope-labeled version of apixaban).
-
Centrifuge to pellet the precipitated proteins and transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the HPLC system.
-
Separate apixaban from other plasma components on a suitable analytical column.
-
Introduce the eluent from the HPLC into the mass spectrometer.
-
Ionize the apixaban and internal standard using an appropriate ionization source (e.g., electrospray ionization).
-
Select the precursor ions for apixaban and the internal standard and fragment them.
-
Monitor specific product ions for both apixaban and the internal standard.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of the apixaban product ion to the peak area of the internal standard product ion.
-
Generate a calibration curve by plotting this ratio against the known concentrations of apixaban calibrators.
-
Determine the concentration of apixaban in the unknown samples from the calibration curve.
-
Visualizations
Caption: General workflow for apixaban plasma concentration measurement.
References
- 1. droracle.ai [droracle.ai]
- 2. labcorp.com [labcorp.com]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. Chromogenic anti-FXa assay calibrated with low molecular weight heparin in patients treated with rivaroxaban and apixaban: possibilities and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Xa Inhibitor Levels | Test Fact Sheet [arupconsult.com]
- 7. researchgate.net [researchgate.net]
- 8. Investigating interassay variability between direct oral anticoagulant calibrated anti–factor Xa assays: a substudy of the perioperative anticoagulation use for surgery evaluation (PAUSE) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn0.scrvt.com [cdn0.scrvt.com]
- 10. Episode 527: Duration of DOAC interference with heparin anti-Xa levels - Pharmacy Joe - [pharmacyjoe.com]
- 11. An in vitro study to investigate the interference of enoxaparin on plasma levels of direct oral factor Xa inhibitors measured by chromogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Laboratory Assessment of the Anticoagulant Activity of Apixaban in Patients With Nonvalvular Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Apixaban: The Gold Standard of Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals navigating the complexities of bioanalytical method validation, the choice of internal standard is paramount to ensuring accurate and reliable quantification of drug concentrations. This guide provides a comprehensive comparison of a bioanalytical method for apixaban using a stable isotope-labeled internal standard, Apixaban-13C,d3, against alternative methodologies. By presenting supporting experimental data, detailed protocols, and clear visual workflows, this document serves as an essential resource for selecting the most robust and efficient method for pharmacokinetic and bioequivalence studies.
The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This is attributed to its ability to mimic the analyte's chemical and physical properties during sample preparation and analysis, thereby providing the most effective compensation for variability in extraction recovery and matrix effects.[3] This guide will delve into the performance of a method utilizing this compound and compare it with methods employing alternative internal standards and sample preparation techniques.
Performance Comparison of Bioanalytical Methods for Apixaban
The following tables summarize the quantitative performance of different validated bioanalytical methods for apixaban in human plasma.
Table 1: Comparison of Methods Using Different Internal Standards
| Parameter | Method 1: this compound (Isotope-Labeled IS) | Method 2: Carbamazepine (Non-Isotope-Labeled IS) |
| Linearity Range | 1.0 - 301.52 ng/mL[4] | 3 - 1,000 ng/mL[5] |
| Correlation Coefficient (r²) | ≥0.99[4] | 0.999[5] |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL[4] | 3 ng/mL[5] |
| Accuracy | 89.2 - 107.2%[4] | 99.0 - 106.0%[6] |
| Precision (CV%) | 0.70 - 6.98%[4] | 0.5 - 13.8%[6] |
| Extraction Recovery | >98%[4] | Not explicitly reported, but the method was deemed reliable.[5] |
| Matrix Effect | Compensated by the stable isotope-labeled IS, leading to high accuracy and precision.[3] | Potential for uncompensated matrix effects, though the reported validation data is within acceptable limits.[5] |
Table 2: Comparison of Different Sample Preparation Techniques for Apixaban
| Parameter | Protein Precipitation (PPT) | Supported Liquid Extraction (SLE) | Solid-Phase Extraction (SPE) - Oasis MCX |
| Extraction Recovery | ~75% | ~85% | >95% |
| Matrix Effects | High | Moderate | Low |
| Throughput | High[7] | Moderate | Low to Moderate |
| Cost | Low[8] | Moderate | High |
| Reproducibility | Good, especially with an isotope-labeled IS.[7] | Good | Excellent |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method 1: LC-MS/MS with this compound Internal Standard and Liquid-Liquid Extraction
This method demonstrates high recovery and precision, representative of a robust bioanalytical assay.[4]
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add 50 µL of this compound internal standard solution.
-
Add 2.5 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Freeze the aqueous layer in a dry ice-methanol bath.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
Liquid Chromatography Conditions:
-
Column: Thermo Beta basic-8, 100 mm x 4.6 mm, 5µm[4]
-
Mobile Phase: Acetonitrile and Ammonium formate buffer (pH 4.2) in a 70:30 v/v ratio[4]
-
Flow Rate: 1.0 mL/minute[4]
-
Run Time: 3.0 minutes[4]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) Positive[4]
-
Multiple Reaction Monitoring (MRM) Transitions:
Method 2: LC-MS/MS with Carbamazepine Internal Standard and Protein Precipitation
This method offers a simpler and faster sample preparation protocol.[5]
Sample Preparation (Protein Precipitation):
-
To 400 µL of human plasma, add the internal standard solution (carbamazepine).
-
Add 800 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Inject an aliquot of the supernatant for LC-MS/MS analysis.
Liquid Chromatography Conditions:
-
Column: C18 column
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: As per instrument optimization.
-
Run Time: Approximately 5 minutes[5]
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive
-
MRM Transitions:
-
Apixaban: Specific m/z transition for apixaban.
-
Carbamazepine: Specific m/z transition for carbamazepine.
-
Experimental Workflows
The following diagrams illustrate the logical flow of the different sample preparation techniques.
Concluding Remarks
The selection of a bioanalytical method is a critical decision in the drug development process. While simpler methods like protein precipitation with a non-isotopically labeled internal standard can provide acceptable results, the use of a stable isotope-labeled internal standard such as this compound, coupled with a more rigorous sample preparation technique like liquid-liquid or solid-phase extraction, offers superior accuracy, precision, and reliability.[3] The data presented in this guide demonstrates that the use of an isotope-labeled internal standard effectively mitigates the impact of matrix effects and variability in sample recovery, leading to a more robust and defensible bioanalytical method. For pivotal pharmacokinetic and bioequivalence studies, the investment in a method utilizing a stable isotope-labeled internal standard is a sound scientific practice that ensures the highest quality data.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantification of Apixaban, Dabigatran, Edoxaban, and Rivaroxaban in Human Serum by UHPLC-MS/MS—Method Development, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Apixaban Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of apixaban in biological matrices, primarily human plasma. It is intended to assist researchers, scientists, and drug development professionals in the selection and cross-validation of analytical techniques for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This document outlines key performance characteristics of various Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods, details experimental protocols, and provides a framework for understanding the principles of cross-validation in line with regulatory expectations.
Comparative Analysis of Apixaban Bioanalytical Methods
The quantification of apixaban, a direct factor Xa inhibitor, is crucial for assessing its clinical performance and ensuring patient safety. While various analytical methods exist, LC-MS/MS has emerged as the gold standard due to its high sensitivity, selectivity, and robustness.[1] This section compares different LC-MS/MS methods developed for apixaban, alongside methods for other direct oral anticoagulants (DOACs) to provide a broader context for analytical performance.
Method Performance Characteristics
The following table summarizes the key validation parameters of selected LC-MS/MS methods for apixaban and other DOACs. These parameters are critical for evaluating the reliability and suitability of a method for a specific application.
| Analyte(s) | LLOQ (ng/mL) | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) | Sample Preparation | Reference |
| Apixaban | 1 | 1 - 5000 | Within 15% of nominal | < 15% | Protein Precipitation (PP) | [2] |
| Apixaban and its major metabolite | 1 (Apixaban), 5 (Metabolite) | 1 - 500 (Apixaban), 5 - 500 (Metabolite) | ± 9.00% | ≤ 5.36% (≤ 7.52% at LLOQ) | Solid Phase Extraction (SPE) | |
| Apixaban | 1.0 | 1.0 - 301.52 | 89.2 - 107.2% | 0.70 - 6.98% | Liquid-Liquid Extraction (LLE) | |
| Apixaban, Dabigatran, Rivaroxaban | 2.5 (Apixaban), 2.5 (Dabigatran), 2.0 (Rivaroxaban) | 2.5 - 500 | 90.8 - 108.4 (Apixaban) | < 10.3 (Apixaban) | Protein Precipitation (PP) | [3] |
| Rivaroxaban | 1 | 1 - 600 | Not specified | Not specified | Liquid-Liquid Extraction (LLE) | [4] |
| Edoxaban | 1 | 1 - 500 | 95.5 - 104.3% | < 7.8% | Protein Precipitation (PP) | |
| Dabigatran | 1.016 | 1.016 - 304.025 | 98.33 - 110.12% | < 10% | Solid Phase Extraction (SPE) | [5] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the reproducibility and cross-validation of bioanalytical methods. This section provides an overview of typical methodologies employed for the analysis of apixaban and other DOACs.
Sample Preparation
The choice of sample preparation technique is critical for removing interferences from the biological matrix and ensuring accurate quantification.
-
Protein Precipitation (PP): This is a rapid and simple method widely used for apixaban analysis.[1][2] It typically involves the addition of an organic solvent, such as acetonitrile or methanol, to the plasma sample to precipitate proteins. After centrifugation, the supernatant is injected into the LC-MS/MS system.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract compared to PP by partitioning the analyte of interest into an immiscible organic solvent. This method has been successfully applied for the extraction of apixaban and rivaroxaban.[4]
-
Solid Phase Extraction (SPE): SPE provides the cleanest extracts and allows for sample concentration, leading to lower limits of quantification. It is often used for the analysis of metabolites alongside the parent drug.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The chromatographic and mass spectrometric conditions are optimized to ensure the separation of the analyte from potential interferences and to achieve high sensitivity and specificity.
-
Chromatography: Reversed-phase liquid chromatography is the most common approach.
-
Column: C18 columns of varying dimensions and particle sizes are frequently used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode is the instrument of choice.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for apixaban and other DOACs.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and its internal standard to ensure selectivity. For apixaban, a common transition is m/z 460.2 > 443.2.
-
Cross-Validation of Bioanalytical Methods
Cross-validation is the process of comparing two or more bioanalytical methods to determine if they provide equivalent results.[6] This is essential when data from different methods or different laboratories need to be combined or compared in a single study.[7] Regulatory agencies like the U.S. Food and Drug Administration (FDA) provide guidance on when and how to perform cross-validation.[7][8]
When is Cross-Validation Required?
According to regulatory guidelines, cross-validation should be performed in the following scenarios:
-
When data from different validated methods are combined within a single study.
-
When samples from a single study are analyzed at more than one laboratory using the same bioanalytical method.
-
When data from different studies using different validated methods are combined to support regulatory decisions.[8]
Acceptance Criteria
The acceptance criteria for cross-validation are not as rigidly defined as for method validation. However, the goal is to demonstrate a consistent and predictable relationship between the methods. Statistical tools like Deming regression and Bland-Altman plots are recommended to assess the agreement and potential bias between the methods.[2] For incurred samples, a common approach is to have at least 67% of the samples within ±20% of the mean of the two methods.
Visualizing Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for apixaban bioanalysis and the logical framework of a cross-validation study.
Caption: Experimental workflow for apixaban bioanalysis.
Caption: Logical framework for a cross-validation study.
References
- 1. fda.gov [fda.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Sensitive LC-MS/MS method for quantification of rivaroxaban in plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
Assessing the Isotopic Purity of Apixaban-13C,d3: A Comparative Guide
For researchers and drug development professionals utilizing stable isotope-labeled internal standards, ensuring the isotopic purity of these reagents is paramount for accurate and reliable bioanalytical results. This guide provides a comprehensive comparison of Apixaban-13C,d3 with other commercially available stable isotope-labeled apixaban alternatives, supported by experimental protocols for assessing isotopic purity.
Comparison of Commercially Available Stable Isotope-Labeled Apixaban Standards
The selection of an appropriate internal standard is a critical step in quantitative bioanalysis. The ideal stable isotope-labeled internal standard should have a high degree of isotopic enrichment and chemical purity to minimize interference from unlabeled analyte and ensure accurate quantification. Below is a comparison of this compound and other available labeled apixaban standards based on manufacturer specifications.
Table 1: Quantitative Comparison of Apixaban Stable Isotope-Labeled Internal Standards
| Product Name | Supplier | Chemical Purity (by HPLC) | Isotopic Enrichment |
| This compound | LGC Standards | >95%[1][2][3][4] | Not explicitly specified |
| This compound | Clearsynth | ≥95%[5] | Not explicitly specified |
| This compound | ESS Chem Co. | 97.2%[6] | 99% atom 13C; 99% atom D[6] |
| Apixaban-13C-d3 | Cayman Chemical | Not specified | ≥99% deuterated forms (d1-d3)[7] |
| Apixaban-d3 | MedChemExpress | Not specified | Not explicitly specified |
| [13C,2H8]-Apixaban | Shimadzu | ≥95% | 99% 13C, 98% 2H[8] |
| Apixaban-d3 | Toronto Research Chemicals | Not specified | Not explicitly specified[9] |
Experimental Protocol for Assessing Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is the gold standard for determining the isotopic purity of a stable isotope-labeled compound. This protocol outlines a general procedure for the analysis of this compound using an Orbitrap-based mass spectrometer coupled with liquid chromatography.
Materials and Reagents
-
This compound reference standard
-
Unlabeled Apixaban reference standard
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
LC-MS grade formic acid
-
High-quality polypropylene vials
Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of this compound and unlabeled Apixaban in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions:
-
Prepare a working solution of this compound by diluting the stock solution to a final concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Prepare a working solution of unlabeled Apixaban at the same concentration to determine its natural isotopic distribution.
-
Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure the elution and separation of Apixaban from any potential impurities. For example, start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
High-Resolution Mass Spectrometry Conditions
-
Mass Spectrometer: An Orbitrap-based high-resolution mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan MS in the range of m/z 150-1000.
-
Resolution: Set to a high resolution, for example, 70,000 FWHM.
-
AGC Target: 1e6.
-
Maximum IT: 100 ms.
Data Analysis
-
Extract Ion Chromatograms (EICs): Extract the ion chromatograms for the theoretical monoisotopic mass of unlabeled Apixaban (C25H25N5O4; m/z 460.1983) and this compound (C24¹³CH22D3N5O4; m/z 464.2185).
-
Mass Spectra: Obtain the high-resolution mass spectrum across the chromatographic peak for each compound.
-
Isotopic Distribution:
-
For the unlabeled Apixaban, determine the relative abundance of the M+1, M+2, etc., peaks due to the natural abundance of isotopes (primarily ¹³C).
-
For this compound, identify the most abundant isotopologue peak.
-
-
Isotopic Purity Calculation: The isotopic purity is calculated by determining the contribution of the labeled species relative to any unlabeled or partially labeled species present in the sample. This can be done by comparing the peak areas of the different isotopologues in the mass spectrum, correcting for the natural isotopic abundance of the unlabeled compound.
Visualizing the Workflow
To better understand the process of assessing isotopic purity, the following diagrams illustrate the key workflows.
Caption: Experimental workflow for isotopic purity assessment.
Caption: Logical flow for data analysis and purity calculation.
Conclusion
The selection and verification of a stable isotope-labeled internal standard are critical for the integrity of bioanalytical data. This compound is a widely used internal standard with generally high reported isotopic purity. However, as shown in the comparative data, specifications can vary between suppliers. Therefore, it is highly recommended that researchers perform their own isotopic purity assessment using high-resolution mass spectrometry, following a robust experimental protocol as outlined in this guide. This due diligence ensures the highest quality data for drug development and research applications.
References
- 1. Apixaban-13C, d3 | CAS 1261393-15-0 | LGC Standards [lgcstandards.com]
- 2. Apixaban-13C, d3 | CAS 1261393-15-0 | LGC Standards [lgcstandards.com]
- 3. Apixaban-13C, d3 | CAS 1261393-15-0 | LGC Standards [lgcstandards.com]
- 4. m.youtube.com [m.youtube.com]
- 5. clearsynth.com [clearsynth.com]
- 6. esschemco.com [esschemco.com]
- 7. caymanchem.com [caymanchem.com]
- 8. schd-shimadzu.com [schd-shimadzu.com]
- 9. An optimization method for untargeted MS-based isotopic tracing investigations of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Apixaban: Linearity and Range of Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of apixaban, a direct factor Xa inhibitor, is crucial for pharmacokinetic studies, drug monitoring in specific clinical situations, and in the drug development process. A variety of analytical methods are available, each with distinct performance characteristics. This guide provides an objective comparison of the most common assays for apixaban quantification—Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Chromogenic Anti-Xa Assays, and Immunoassays—with a focus on their linearity and range of quantification, supported by experimental data.
Performance Comparison of Apixaban Assays
The choice of assay for apixaban quantification depends on the specific requirements of the study, including the need for sensitivity, specificity, and sample throughput. The following table summarizes the key performance characteristics of the principal analytical methods.
| Assay Type | Linearity (R²) | Lower Limit of Quantification (LLOQ) (ng/mL) | Upper Limit of Quantification (ULOQ) (ng/mL) |
| LC-MS/MS | ≥0.99[1] | 1.0[1] | 500[1] |
| Chromogenic Anti-Xa | >0.95[2] | <20[1] | >451[1] |
| Immunoassay (ELISA) | Data not available in the provided search results. | Data not available in the provided search results. | Data not available in the provided search results. |
Note: Performance characteristics for immunoassays can vary between different commercial kits. It is recommended to consult the specific product documentation for detailed performance data.
Experimental Methodologies
Detailed and validated experimental protocols are fundamental to achieving reliable and reproducible results. Below are outlines of typical methodologies for the key apixaban assays.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the quantification of small molecules like apixaban due to its high sensitivity and specificity.
Sample Preparation:
-
Protein Precipitation: To a 100 µL plasma sample, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) to remove proteins.
-
Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for analysis.
Chromatographic and Mass Spectrometric Conditions:
-
LC Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for apixaban and an internal standard.
Chromogenic Anti-Xa Assay
This functional assay measures the inhibitory effect of apixaban on factor Xa activity.
Principle:
-
A known amount of excess factor Xa is added to the plasma sample containing apixaban.
-
Apixaban in the sample neutralizes a portion of the added factor Xa.
-
A chromogenic substrate, which is cleaved by the remaining active factor Xa, is then added.
-
The cleavage of the substrate releases a colored compound (chromophore).
-
The amount of color produced is inversely proportional to the concentration of apixaban in the sample. The color change is measured spectrophotometrically, typically at a wavelength of 405 nm.
Procedure:
-
Patient plasma is incubated with a reagent containing a fixed amount of factor Xa.
-
After an incubation period, the chromogenic substrate is added.
-
The rate of color development is measured by a coagulation analyzer.
-
The apixaban concentration is determined by comparing the result to a calibration curve prepared with known concentrations of apixaban.
Immunoassay (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) for apixaban are typically based on the principle of competitive binding.
Principle:
-
Microplate wells are coated with an antibody specific to apixaban.
-
The plasma sample containing apixaban is added to the wells along with a known amount of enzyme-labeled apixaban (conjugate).
-
The apixaban in the sample and the enzyme-labeled apixaban compete for binding to the limited number of antibody sites on the well surface.
-
After an incubation period, the wells are washed to remove unbound components.
-
A substrate for the enzyme is added, which is converted by the bound enzyme into a colored product.
-
The intensity of the color is inversely proportional to the concentration of apixaban in the sample. The absorbance is read using a microplate reader.
Experimental Workflow Visualization
To further elucidate the analytical process, a generalized workflow for apixaban quantification is presented below.
Caption: A generalized workflow for the quantification of apixaban.
References
A Comparative Guide to the Quantitative Analysis of Apixaban: Accuracy and Precision with a ¹³C-d₃ Internal Standard and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of apixaban, a direct factor Xa inhibitor, in biological matrices. The primary focus is on the highly accurate and precise liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard, ¹³C-d₃ apixaban. This gold-standard method is compared against common alternatives, including anti-factor Xa chromogenic assays, reverse-phase high-performance liquid chromatography with ultraviolet detection (RP-HPLC-UV), and an LC-MS/MS method using a non-isotopic internal standard. The information presented is intended to assist researchers in selecting the most appropriate analytical method for their specific needs, from pharmacokinetic studies to routine therapeutic drug monitoring.
Performance Comparison of Apixaban Quantification Methods
The selection of an analytical method for apixaban quantification is critical and depends on the required sensitivity, specificity, accuracy, and precision of the measurement. Below is a summary of the performance characteristics of four distinct methods.
Table 1: Performance Characteristics of Apixaban Quantification Methods
| Parameter | LC-MS/MS with ¹³C-d₃ Apixaban IS | Anti-Factor Xa Assay | RP-HPLC-UV | LC-MS/MS with Rivaroxaban IS |
| Accuracy (%) | 89.2 to 107.2[1][2] | Strong correlation with LC-MS/MS (r=0.96)[3][4] | 99.9 to 100.5[5] | Within acceptable limits (not explicitly stated) |
| Precision (%RSD) | Within-run: 0.70 - 6.98Between-run: 0.70 - 6.98[1][2] | High degree of variability noted[6] | < 2[5] | Within acceptable limits (not explicitly stated) |
| Linearity Range | 1.0 - 301.52 ng/mL (r² ≥ 0.99)[1][2] | Assay dependent, generally narrower than LC-MS/MS | 20 - 140 µg/mL (r² = 0.9993)[5] | 1.00 - 300.00 ng/mL |
| LLOQ | 1.0 ng/mL[1][2] | ~20 ng/mL | 1.3049 µg/mL (LOD) | 1.00 ng/mL |
| Specificity | High (mass-based detection) | Moderate (indirect measurement) | Lower (potential for interference) | High (mass-based detection) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical assays. The following sections outline the experimental protocols for the compared methods.
LC-MS/MS with ¹³C-d₃ Apixaban Internal Standard
This method is considered the gold standard due to its high sensitivity, specificity, and accuracy, largely attributed to the use of a stable isotope-labeled internal standard which co-elutes with the analyte and effectively corrects for matrix effects and variations in instrument response.
Sample Preparation (Liquid-Liquid Extraction) [1][2]
-
To 100 µL of human plasma, add 50 µL of the ¹³C-d₃ apixaban internal standard solution.
-
Add 1 mL of ethyl acetate as the extraction solvent.
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions [1][2]
-
LC System: High-Performance Liquid Chromatography system.
-
Column: C18 analytical column (e.g., Thermo Beta basic-8, 100 mm x 4.6 mm, 5µm)[1][2].
-
Mobile Phase: Acetonitrile and ammonium formate buffer (pH 4.2) in a 70:30 v/v ratio[1][2].
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
Alternative Method 1: Anti-Factor Xa Chromogenic Assay
This is an indirect method that measures the effect of apixaban on the activity of Factor Xa. It is widely used in clinical laboratories but can be less specific and have a narrower dynamic range compared to LC-MS/MS.
General Protocol
-
Patient plasma is mixed with a reagent containing a known amount of Factor Xa.
-
Apixaban in the plasma inhibits the Factor Xa.
-
A chromogenic substrate is added, which is cleaved by the remaining active Factor Xa, releasing a colored compound.
-
The amount of color produced is inversely proportional to the concentration of apixaban in the sample.
-
The concentration is determined by comparing the result to a calibration curve prepared with apixaban calibrators.
-
Specific assay kits (e.g., STA-Liquid Anti-Xa) and calibrators (e.g., STA-Apixaban Calibrator) are used according to the manufacturer's instructions[1].
Alternative Method 2: RP-HPLC-UV
This method offers a more accessible and less expensive alternative to mass spectrometry, but it generally has lower sensitivity and specificity.
Sample Preparation (Protein Precipitation)
-
Mix plasma sample with a protein precipitating agent (e.g., acetonitrile or methanol) in a 1:2 or 1:3 ratio.
-
Vortex to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Inject the clear supernatant into the HPLC system.
Chromatographic Conditions [5]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., Inertsil ODS-3 C18, 150 mm × 4.6 mm, 5 µm)[5].
-
Mobile Phase: A mixture of phosphate buffer (pH 3.8) and acetonitrile (55:45 v/v)[5].
-
Flow Rate: 1.0 mL/min[5].
-
Detection: UV detection at 280 nm[5].
Alternative Method 3: LC-MS/MS with Rivaroxaban as Internal Standard
This method uses another direct oral anticoagulant, rivaroxaban, as the internal standard. While more cost-effective than using a stable isotope-labeled standard, it may not perfectly mimic the behavior of apixaban during sample preparation and ionization, potentially leading to lower accuracy and precision.
Sample Preparation (Protein Precipitation)
-
To a plasma sample, add the internal standard solution (rivaroxaban in a suitable solvent).
-
Add a protein precipitating agent like acetonitrile.
-
Vortex and centrifuge.
-
Inject the supernatant into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
-
LC System: HPLC system.
-
Column: Biphenyl column (e.g., Shim-pack Velox Biphenyl; 2.7 µm; 50 × 2.1 mm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: ESI positive.
-
MRM Transitions:
-
Apixaban: m/z 460.15 → 443.10
-
Rivaroxaban (IS): m/z 436.05 → 144.95
-
Visualizing the Gold Standard: Experimental Workflow
The following diagram illustrates the key steps in the LC-MS/MS quantification of apixaban using a ¹³C-d₃ internal standard.
Caption: Workflow for apixaban quantification by LC-MS/MS with ¹³C-d₃ IS.
References
- 1. Quantification of Apixaban, Dabigatran, Edoxaban, and Rivaroxaban in Human Serum by UHPLC-MS/MS—Method Development, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of rivaroxaban and apixaban in serum samples of patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of rivaroxaban and apixaban in serum samples of patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Bioanalytical Performance of Apixaban-¹³C,d₃ as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of Apixaban, the selection of an appropriate internal standard (IS) is critical for developing robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide provides a comparative evaluation of Apixaban-¹³C,d₃, focusing on its recovery and matrix effect, benchmarked against other commonly used internal standards.
Quantitative Performance Data
The efficacy of an internal standard is primarily assessed by its ability to mimic the analyte's behavior during sample preparation and ionization, thereby compensating for variability. Recovery and matrix effect are key parameters in this evaluation. The following tables summarize the performance of Apixaban-¹³C,d₃ and alternative internal standards as reported in various bioanalytical method validation studies.
Table 1: Recovery and Matrix Effect of Apixaban-¹³C,d₃
| Internal Standard | Sample Preparation | Recovery (%) | Matrix Effect (%) | Citation |
| Apixaban-¹³C,d₃ | Solid Phase Extraction (SPE) | >98 | Not explicitly quantified, but no significant matrix effect observed | [1][2] |
| Apixaban-¹³C,d₃ | Solid Phase Extraction (SPE) | 95.17 | Not explicitly quantified, but method met regulatory acceptance criteria | [3] |
| Apixaban-¹³C,d₃ | Protein Precipitation | Not explicitly reported for IS, but analyte recovery was 85-105% and matrix effect 88-102% when corrected with IS | [4] | |
| Apixaban-¹³C,d₃ | Protein Precipitation | Not explicitly reported for IS, but normalized matrix factor was 94.3-105.1% and normalized recovery was 93.9-105.4% | [5] |
Table 2: Performance of Alternative Internal Standards for Apixaban Bioanalysis
| Internal Standard | Sample Preparation | Recovery (%) | Matrix Effect (%) | Citation |
| Apixaban-d₃ | Protein Precipitation | Not explicitly reported for IS, but analyte recovery was 14.66-16.57% | No significant matrix effect reported | [6] |
| Carbamazepine | Protein Precipitation | Not explicitly reported | Not explicitly reported, but no interferences observed | [7] |
| Rivaroxaban | Protein Precipitation | Not explicitly reported | Not explicitly reported, but method was validated | [8] |
Note: Direct comparison between studies can be challenging due to variations in experimental conditions, such as the specific sample preparation technique, LC-MS/MS instrumentation, and the matrix source.
Experimental Protocols
The following is a generalized methodology for the evaluation of recovery and matrix effect for an internal standard like Apixaban-¹³C,d₃ in human plasma.
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of Apixaban-¹³C,d₃ in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution at a concentration appropriate for spiking into plasma samples.
2. Recovery Evaluation:
-
Set A: Spike a known amount of Apixaban-¹³C,d₃ into blank plasma samples before the extraction process.
-
Set B: Spike the same amount of Apixaban-¹³C,d₃ into the solvent that the extracted samples are reconstituted in, representing 100% recovery.
-
Process Set A samples using the chosen extraction method (e.g., protein precipitation or solid-phase extraction).
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the recovery using the following formula:
-
Recovery (%) = (Mean peak area of Set A / Mean peak area of Set B) x 100
-
3. Matrix Effect Evaluation:
-
Set B (from recovery experiment): Post-extraction spike of Apixaban-¹³C,d₃ in extracted blank plasma from multiple sources (at least 6 different lots).
-
Set C: Spike the same amount of Apixaban-¹³C,d₃ into the mobile phase or reconstitution solvent.
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Mean peak area of Set B / Mean peak area of Set C) x 100
-
A value close to 100% indicates a minimal matrix effect. Values significantly deviating from 100% suggest ion suppression or enhancement. The internal standard-normalized matrix factor is often calculated to assess the ability of the IS to compensate for matrix effects on the analyte.
-
Visualizing the Workflow and Comparative Logic
The following diagrams illustrate the experimental workflow for assessing recovery and matrix effect, and a logical comparison of internal standard performance.
Caption: Experimental workflow for recovery and matrix effect evaluation.
Caption: Logical comparison of internal standard choices for Apixaban analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. Quantification of Apixaban, Dabigatran, Edoxaban, and Rivaroxaban in Human Serum by UHPLC-MS/MS—Method Development, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Apixaban Quantification: An Inter-laboratory Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the two primary methods for the quantification of apixaban, a direct factor Xa inhibitor: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Chromogenic Anti-Xa Assays. The information presented is synthesized from multiple inter-laboratory studies and validation reports to aid in the selection of the most appropriate method for your research and development needs.
Quantitative Performance Comparison
The following tables summarize the key performance characteristics of LC-MS/MS and chromogenic anti-Xa assays for apixaban quantification based on data from various studies.
Table 1: Performance Characteristics of Apixaban Quantification Methods
| Parameter | LC-MS/MS | Chromogenic Anti-Xa Assays | Key Considerations |
| Linearity Range | Wide (e.g., 1 - 1000 ng/mL) | Narrower, kit-dependent (e.g., 20 - 500 ng/mL) | LC-MS/MS offers a broader dynamic range, suitable for both low and high concentration samples. |
| Lower Limit of Quantification (LLOQ) | High sensitivity (typically ≤ 1 ng/mL) | Moderate sensitivity (typically 15-30 ng/mL) | LC-MS/MS is superior for studies requiring the detection of very low apixaban concentrations. |
| Inter-laboratory Precision (CV%) | Generally low, but data is less standardized across labs | Good, with overall CVs around 10% in external quality assessment schemes.[1] However, variability can exist between different reagent and instrument combinations. | Chromogenic assays show good inter-laboratory agreement in proficiency testing programs. |
| Inter-laboratory Accuracy | Considered the "gold standard" for accuracy.[2] | Generally good, with accuracy reported to be below 12% in a multicenter study.[3] However, some differences between reagent groups have been observed.[1] | While chromogenic assays are accurate, LC-MS/MS remains the reference method for highest accuracy. |
| Specificity | High, distinguishes apixaban from metabolites and other anticoagulants. | Can be affected by other Factor Xa inhibitors (e.g., rivaroxaban, edoxaban) and heparin.[4] | LC-MS/MS provides superior specificity, crucial for studies with potential co-administration of other anticoagulants. |
| Throughput | Lower, more complex sample preparation. | Higher, amenable to automation. | Chromogenic assays are better suited for high-throughput screening. |
Table 2: Summary of Inter-laboratory Comparison Data for Chromogenic Anti-Xa Assays
| Study Focus | Number of Participating Laboratories | Key Findings |
| Multicentre French GEHT Study | 13 | Inter-laboratory precision and accuracy were below 11% and 12%, respectively, for three different anti-Xa assays.[3] |
| Belgian National External Quality Assessment Scheme | 195 | Demonstrated good correlation for the most frequently used tests with a small overall inter-laboratory variability (10% for apixaban).[1] |
| International External Quality Assessment (ECAT) | Multiple | Confirmed good correlation for apixaban tests with an overall inter-laboratory variability of 10%. Noted some differences between reagent groups that could impact clinical decisions.[1] |
Experimental Protocols
Detailed methodologies for the two key quantification methods are provided below.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for apixaban quantification due to its high sensitivity and specificity.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add an internal standard (e.g., apixaban-d7).
-
Add 300 µL of a protein precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
2. Liquid Chromatography
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous phase (e.g., ammonium formate buffer) and an organic phase (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.6 mL/min.
-
Injection Volume: 5-10 µL.
3. Tandem Mass Spectrometry
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for apixaban and its internal standard are monitored for quantification. For apixaban, a common transition is m/z 460.1 → 289.1.
Chromogenic Anti-Xa Assay
This method measures the inhibitory effect of apixaban on Factor Xa activity.
1. Principle
-
The patient's plasma, containing apixaban, is incubated with a known amount of excess Factor Xa.
-
Apixaban inhibits a portion of the Factor Xa.
-
A chromogenic substrate, which is cleaved by Factor Xa to produce a colored product, is added.
-
The amount of color produced is inversely proportional to the concentration of apixaban in the sample.
2. General Procedure (may vary by kit manufacturer)
-
Prepare a calibration curve using apixaban calibrators of known concentrations.
-
Dilute patient plasma samples as required.
-
In a microplate well or automated analyzer cuvette, mix the diluted plasma sample with the Factor Xa reagent.
-
Incubate for a specified time at 37°C.
-
Add the chromogenic substrate.
-
Measure the change in absorbance at a specific wavelength (e.g., 405 nm) over time.
-
Calculate the apixaban concentration in the sample by interpolating the results from the calibration curve.
Visualizing the Mechanism of Action
The following diagrams illustrate the mechanism of action of apixaban within the coagulation cascade and a typical experimental workflow for its quantification.
Caption: Mechanism of action of apixaban in the coagulation cascade.
Caption: General experimental workflow for apixaban quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Assessment of apixaban plasma levels by laboratory tests: suitability of three anti-Xa assays. A multicentre French GEHT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apixaban Assay (Anti Xa) [healthcare.uiowa.edu]
The Analytical Edge: Apixaban-13C,d3's Performance in Biological Matrices
A Comparative Guide for Researchers and Drug Development Professionals
The accurate quantification of apixaban, a direct factor Xa inhibitor, in various biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of an appropriate internal standard is critical for the robustness and reliability of bioanalytical methods. This guide provides an objective comparison of the performance of the stable isotope-labeled internal standard, Apixaban-13C,d3, against other commonly used internal standards in different biological matrices, supported by experimental data from published studies.
Performance Comparison of Internal Standards for Apixaban Quantification
The ideal internal standard should co-elute with the analyte, have similar ionization and extraction characteristics, and not be present in the biological matrix. Stable isotope-labeled (SIL) internal standards, such as this compound and Apixaban-d3, are considered the gold standard as their physicochemical properties are nearly identical to the analyte. Other compounds like carbamazepine have also been utilized due to structural similarities or elution proximity.
The following tables summarize the performance of this compound and other internal standards in human plasma, urine, and dialysate based on validated LC-MS/MS methods.
Table 1: Performance in Human Plasma
| Internal Standard | Linearity (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Matrix Effect (%) | Citation |
| This compound | 1.00 - 301.52 | 1.00 | 89.2 - 107.2 | 0.70 - 6.98 | >98 | Not Reported | [1][2] |
| Apixaban-d3 | 1 - 500 | 1 | 94.8 - 111.4 | 0.49 - 8.72 | ~16 | Not Significant | [3] |
| Apixaban-d3 | 5 - 500 (µg/L) | 5 (µg/L) | ≤8.0 (bias) | ≤12.2 | 93.9 - 105.4 | 94.3 - 105.1 | [4] |
| Carbamazepine | Not Reported | Not Reported | <10 (deviation) | <14 | Not Reported | Not Reported | [5] |
Table 2: Performance in Human Urine and Dialysate Liquid
| Biological Matrix | Internal Standard | Linearity | LLOQ | Accuracy | Precision | Recovery | Matrix Effect | Citation |
| Urine | Apixaban-d3 | 5 - 1000 µg/L | 5 µg/L | ≤8.0% (bias) | ≤12.2% | 93.9 - 105.4% | 94.3 - 105.1% | [4] |
| Dialysate Liquid | Apixaban-d3 | 5 - 500 µg/L | 5 µg/L | ≤8.0% (bias) | ≤12.2% | 93.9 - 105.4% | 94.3 - 105.1% | [4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental outcomes. Below are representative protocols for sample preparation and LC-MS/MS analysis using this compound as an internal standard.
Sample Preparation
1. Liquid-Liquid Extraction (for Human Plasma) [1][2]
-
To 100 µL of human plasma, add 25 µL of this compound internal standard solution.
-
Add 1 mL of ethyl acetate as the extraction solvent.
-
Vortex mix for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. Protein Precipitation (for Human Plasma, Urine, and Dialysate) [3][4]
-
To 50 µL of the biological matrix, add the internal standard solution (Apixaban-d3).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.[3]
-
Transfer the supernatant for injection into the LC-MS/MS system.
LC-MS/MS Analysis
Chromatographic Conditions (Representative) [1][2]
-
Column: Thermo Beta basic-8, 100 mm x 4.6 mm, 5µm
-
Mobile Phase: Acetonitrile: Ammonium formate buffer pH 4.2 (70:30 v/v)
-
Flow Rate: 1.0 mL/min (with 1:1 split post-column)
-
Run Time: 3.0 min
Mass Spectrometric Conditions (Representative) [1][2]
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Apixaban: m/z 460.2 > 443.2
-
This compound: m/z 464.2 > 447.4
-
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for the bioanalysis of apixaban using a stable isotope-labeled internal standard.
Caption: General workflow for apixaban quantification.
Caption: Apixaban's mechanism of action.
Conclusion
Based on the available data, this compound demonstrates excellent performance as an internal standard for the quantification of apixaban in human plasma. It provides high recovery, accuracy, and precision, which are essential for reliable bioanalytical results. While Apixaban-d3 also shows good performance in plasma, urine, and dialysate, the use of a 13C and d-labeled standard can offer an advantage by shifting the mass further from the parent compound, potentially reducing any isotopic crosstalk. The use of a non-isotope-labeled internal standard like carbamazepine is a viable and more cost-effective alternative, though it may not perfectly mimic the behavior of apixaban during sample preparation and ionization, potentially leading to greater variability.
For researchers and drug development professionals, the selection of an internal standard will depend on the specific requirements of the assay, including the desired level of accuracy and precision, cost considerations, and the availability of the labeled compound. For regulated bioanalysis, the use of a stable isotope-labeled internal standard like this compound is highly recommended to ensure the highest quality data.
References
- 1. japsonline.com [japsonline.com]
- 2. akjournals.com [akjournals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantification of Apixaban, Dabigatran, Edoxaban, and Rivaroxaban in Human Serum by UHPLC-MS/MS—Method Development, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Secure Verification [farfar.pharmacy.bg.ac.rs]
Safety Operating Guide
Proper Disposal of Apixaban-13C,d3 in a Laboratory Setting
For immediate reference, Apixaban-13C,d3 should be treated as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste. Researchers and laboratory personnel must adhere to their institution's specific hazardous waste management protocols, which are designed to comply with federal, state, and local regulations. The following provides a comprehensive, step-by-step guide for the safe and proper disposal of this compound.
I. Hazard Profile and Safety Precautions
This compound, a stable isotope-labeled version of the anticoagulant Apixaban, presents several health hazards. Safety Data Sheets (SDS) indicate that this compound is harmful if swallowed, in contact with skin, or inhaled.[1] It is also known to cause skin and serious eye irritation.[1] Furthermore, there is a potential for damage to organs through prolonged or repeated exposure.[2]
Given these hazards, the following personal protective equipment (PPE) is mandatory when handling this compound, including during disposal procedures:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of as contaminated waste after handling the compound.[2]
-
Eye Protection: Safety glasses or goggles are required to prevent eye contact.[1][2]
-
Skin and Body Protection: A laboratory coat or other protective clothing is necessary to prevent skin contact.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area, such as a fume hood.[2]
II. Step-by-Step Disposal Protocol
The disposal of this compound, as with most laboratory chemicals, is managed through your institution's Environmental Health and Safety (EHS) office. The general workflow involves segregation, proper containment and labeling, and coordination with EHS for pickup and disposal by a licensed facility.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: As soon as this compound is deemed a waste product (e.g., expired, unused, or contaminated), it must be managed as hazardous waste.[1]
-
Segregate Solid and Liquid Waste:
-
Solid Waste: Unused or expired solid this compound, as well as contaminated items such as weighing paper, gloves, and paper towels, should be collected separately. These lightly contaminated items should be placed in a designated container for chemically contaminated solid waste.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated liquid waste container. Do not mix with other incompatible chemical wastes.
-
Step 2: Proper Containment and Labeling
-
Use Appropriate Containers:
-
Waste containers must be in good condition, free of leaks, and made of a material compatible with the chemical. Plastic containers are often preferred over glass to minimize the risk of breakage.
-
Containers must have a secure, tight-fitting lid and should be kept closed except when adding waste.
-
-
Labeling:
-
Affix a "Hazardous Waste" label, provided by your EHS department, to the container as soon as the first drop of waste is added.
-
The label must include:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.
-
The quantity of the waste.
-
The date of waste generation.
-
The location of origin (e.g., building and room number).
-
The name and contact information of the principal investigator.
-
The appropriate hazard pictograms (e.g., harmful/irritant).
-
-
Step 3: Storage Prior to Disposal
-
Designated Storage Area: Store the labeled hazardous waste container in a designated, secure area within the laboratory. This area should be away from general lab traffic.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a spill.
-
Segregation of Incompatibles: Ensure that the this compound waste is stored separately from incompatible chemicals.
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is ready for pickup (typically when it is no more than 90% full), contact your institution's EHS office to schedule a waste collection.
-
Documentation: Complete any necessary waste disposal forms as required by your EHS department.
-
Professional Disposal: The EHS department will then arrange for the collection of the waste by a licensed hazardous waste disposal company, which will transport it for final disposal, typically via incineration.
Important Note on Isotope Labeling: this compound is labeled with stable, non-radioactive isotopes (Carbon-13 and Deuterium). Therefore, no special precautions for radioactivity are required. The disposal procedure is dictated by the chemical hazards of the Apixaban molecule itself.
Disposal Workflow Diagram
The following diagram illustrates the key decision points and steps in the proper disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
